2-(Benzyloxy)-4-bromophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-phenylmethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRCHBBRZJZSHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619273 | |
| Record name | 2-(Benzyloxy)-4-bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153240-85-8 | |
| Record name | 2-(Benzyloxy)-4-bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Benzyloxy)-4-bromophenol CAS number and properties
An In-Depth Technical Guide to 2-(Benzyloxy)-4-bromophenol For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile aromatic ether and bromophenol derivative that serves as a valuable synthetic intermediate in advanced organic and medicinal chemistry research.[1] Its molecular structure, featuring a benzyl-protected phenol, a free hydroxyl group, and an aryl bromide, allows it to participate in a wide array of chemical transformations. This trifecta of functional groups makes it a key building block in the multi-step synthesis of complex bioactive molecules and functionalized aromatic compounds.[1]
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, safety information, synthetic applications, and detailed experimental methodologies.
Physicochemical Properties
A summary of the key physicochemical and identification data for this compound is provided below.
| Property | Value | Source |
| CAS Number | 153240-85-8 | [1][2][3][4][5] |
| Molecular Formula | C₁₃H₁₁BrO₂ | [2][5][6] |
| Molecular Weight | 279.13 g/mol | [1][3][4][5] |
| IUPAC Name | This compound | [2][3] |
| Synonyms | 4-Bromo-2-(phenylmethoxy)phenol | [7] |
| Physical Form | White to Yellow Solid | [3] |
| Purity | Typically ≥95% | [2][3] |
| Storage Conditions | Sealed in dry, 2-8°C | [2][3][5] |
| InChI Key | FCRCHBBRZJZSHO-UHFFFAOYSA-N | [1][2][3] |
Safety Information
This compound is classified as hazardous. Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be used when handling this compound.[8][9][10] Work should be conducted in a well-ventilated area.[8]
| Hazard Class | Code | Description |
| Signal Word | Warning | [2][3][5] |
| Hazard Statements | H302 | Harmful if swallowed.[2][3][5] |
| H315 | Causes skin irritation.[2][3][5] | |
| H319 | Causes serious eye irritation.[2][3] | |
| H332 | Harmful if inhaled.[2][3] | |
| H335 | May cause respiratory irritation.[2][3] | |
| Precautionary Statements | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][3][5] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][5] | |
| P310 | Immediately call a POISON CENTER or doctor/physician.[2][3][5] |
Applications in Research and Drug Development
The distinct reactivity of its functional groups makes this compound a pivotal synthetic intermediate.[1] The benzyl group serves as a common protecting group for the phenol, which can be selectively removed when needed.[1] The bromine atom and the free phenolic hydroxyl group provide two reactive sites that can be independently functionalized.[1]
Key areas of application include:
-
Cross-Coupling Reactions: The aryl bromide moiety makes the compound a suitable substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon or carbon-heteroatom bonds.[1]
-
Synthesis of Bioactive Scaffolds: It has been utilized as a crucial building block in the synthesis of complex molecules with therapeutic potential. For instance, it is employed in constructing the tetrahydroprotoberberine (THPB) scaffold, a core structure in compounds investigated for their affinity to dopamine receptors in the central nervous system.[1]
-
Development of Enzyme Inhibitors: The benzyloxy group can be incorporated as a key pharmacophore.[1] Studies have explored its use in creating chalcone-based frameworks to develop potent and selective reversible inhibitors of human monoamine oxidase B (hMAO-B), a significant target in Parkinson's disease therapy.[1][11]
-
Electrophilic Aromatic Substitution: The phenolic ring is highly activated towards electrophilic aromatic substitution. The strong ortho-, para-directing influence of the hydroxyl and benzyloxy groups makes the C6 position the most probable site for electrophilic attack.[1]
Experimental Protocols
While a specific protocol for the direct synthesis of this compound is not detailed in the provided results, a reliable method can be inferred from standard organic chemistry transformations and protocols for closely related compounds. The synthesis would likely involve the selective monobenzylation of 4-bromoresorcinol. A highly relevant experimental protocol is the synthesis of 1-(Benzyloxy)-4-bromobenzene from 4-bromophenol, which demonstrates the key benzylation step.
Protocol: Synthesis of 1-(Benzyloxy)-4-bromobenzene[12]
This procedure details the O-benzylation of a bromophenol and is analogous to a key step in synthesizing related structures.
-
Materials:
-
4-bromophenol (10.00 g, 58.2 mmol)
-
Potassium carbonate (K₂CO₃), anhydrous (10.94 g, 79.2 mmol)
-
Benzyl bromide (6.9 mL, 58.2 mmol)
-
Acetonitrile (MeCN) (50 mL)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄), anhydrous
-
-
Procedure:
-
To a stirred solution of 4-bromophenol in 50 mL of acetonitrile at room temperature, add potassium carbonate.[12]
-
Add benzyl bromide to the mixture.[12]
-
Stir the reaction mixture at room temperature overnight.[12]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with 150 mL of water.[12]
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer three times with 100 mL portions of ethyl acetate.[12]
-
Combine all organic layers and dry over anhydrous magnesium sulfate.[12]
-
Concentrate the solution under reduced pressure to yield the crude product.[12] The product, 1-(Benzyloxy)-4-bromobenzene, was obtained as a colorless solid and used without further purification.[12]
-
Conclusion
This compound, identified by CAS number 153240-85-8, is a highly valuable and versatile intermediate in synthetic chemistry. Its utility stems from the presence of multiple, selectively reactive functional groups that allow for its incorporation into a diverse range of complex molecular architectures. For researchers in medicinal chemistry and drug development, this compound serves as a critical building block for creating novel therapeutics, particularly in the fields of neuroscience and enzyme inhibition. A thorough understanding of its properties, reactivity, and handling procedures is essential for its effective and safe utilization in the laboratory.
References
- 1. This compound|CAS 153240-85-8 [benchchem.com]
- 2. This compound | 153240-85-8 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 153240-85-8|this compound|BLD Pharm [bldpharm.com]
- 6. 2-Benzyloxy-4-bromophenol | CAS: 153240-85-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. 2-Benzyloxy-4-bromophenol | LGC Standards [lgcstandards.com]
- 8. fishersci.com [fishersci.com]
- 9. cochise.edu [cochise.edu]
- 10. lobachemie.com [lobachemie.com]
- 11. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates | MDPI [mdpi.com]
2-(Benzyloxy)-4-bromophenol molecular structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-(Benzyloxy)-4-bromophenol, a key intermediate in organic and medicinal chemistry.
Molecular Structure and IUPAC Name
The compound with the chemical name this compound is an aromatic ether and bromophenol derivative. Its structure consists of a phenol ring substituted with a benzyloxy group at the ortho position (carbon 2) and a bromine atom at the para position (carbon 4) relative to the hydroxyl group.
The IUPAC name for this compound is 4-bromo-2-(phenylmethoxy)phenol .[1]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. While specific experimental values for some properties are not widely reported, analogous data from structurally similar compounds provide valuable estimations.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁BrO₂ | [2] |
| Molecular Weight | 279.13 g/mol | [1][2] |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C, sealed in dry conditions | [3] |
| Purity (Typical) | ≥95% | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | [3] |
| Solubility | Data not available |
Synthesis of this compound
The synthesis of this compound can be approached through two primary synthetic routes: the benzylation of a brominated precursor or the bromination of a benzylated precursor.
Experimental Protocol: Synthesis via Benzylation of 4-Bromoresorcinol
This protocol describes a general method for the synthesis of this compound starting from 4-bromoresorcinol. It is important to note that this reaction can yield a mixture of mono- and di-benzylated products, as well as the isomeric 4-(benzyloxy)-2-bromophenol, necessitating careful control of reaction conditions and purification.[1][4]
Materials:
-
4-Bromoresorcinol
-
Benzyl bromide
-
Potassium hydride (KH) or a suitable base (e.g., K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-bromoresorcinol in anhydrous DMF.
-
Cool the mixture to 0°C in an ice bath.
-
Carefully add a stoichiometric equivalent of potassium hydride portion-wise to the stirred suspension. Allow the mixture to stir at 0°C until the evolution of hydrogen gas ceases, indicating the formation of the phenoxide.
-
Slowly add one equivalent of benzyl bromide to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired this compound.
-
Characterize the purified product by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.
Synthetic Pathway Visualization
The following diagram illustrates a generalized synthetic workflow for the preparation of this compound from 4-bromoresorcinol.
Caption: Generalized workflow for the synthesis of this compound.
Spectroscopic Data
-
¹H NMR:
-
The benzylic protons (OCH₂) are expected to appear as a singlet around 5.0 ppm.
-
The aromatic protons of the benzyl group will likely resonate in the range of 7.3-7.5 ppm.
-
The protons on the substituted phenol ring will show distinct signals, typically as doublets or doublet of doublets, with coupling constants indicative of their substitution pattern.
-
The phenolic hydroxyl proton is expected to appear as a broad singlet.
-
-
¹³C NMR:
-
The carbon of the benzylic CH₂ group is anticipated to have a chemical shift around 70 ppm.
-
The aromatic carbons of the benzyl group will appear in the region of 127-137 ppm.
-
The carbons of the brominated phenol ring will have characteristic shifts influenced by the hydroxyl, benzyloxy, and bromine substituents.
-
Applications in Research and Development
This compound serves as a valuable building block in the synthesis of more complex molecules. The presence of three distinct functional groups—the hydroxyl, the benzyloxy, and the bromo group—allows for a variety of subsequent chemical transformations. The benzyloxy group often serves as a protecting group for the phenol, which can be removed at a later synthetic stage. The bromine atom is particularly useful for introducing further complexity through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, which are fundamental transformations in modern drug discovery.[1]
References
Physical and chemical properties of 2-(Benzyloxy)-4-bromophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological significance of 2-(Benzyloxy)-4-bromophenol. The information is intended to support research and development efforts in medicinal chemistry, organic synthesis, and pharmacology.
Core Physical and Chemical Properties
This compound is a versatile synthetic intermediate characterized by the presence of a benzyloxy ether, a phenol, and a bromine atom on an aromatic ring.[1] These functional groups provide multiple reaction sites for further chemical modifications.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 153240-85-8 | [1][2][3][4][5] |
| Molecular Formula | C₁₃H₁₁BrO₂ | [3][5] |
| Molecular Weight | 279.13 g/mol | [1][3][5] |
| IUPAC Name | 4-bromo-2-(phenylmethoxy)phenol | [1][6] |
| Synonyms | 2-Benzyloxy-4-bromophenol, 4-Bromo-2-(phenylmethoxy)phenol | [6] |
| Physical Form | White to Yellow Solid | [4] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [4] |
| InChI | InChI=1S/C13H11BrO2/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | [1][5][6] |
| InChIKey | FCRCHBBRZJZSHO-UHFFFAOYSA-N | [1][5] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be achieved through a Williamson ether synthesis, a common and effective method for forming ethers. This protocol is based on established methodologies for the synthesis of similar benzyloxy-substituted aromatic compounds.[7]
Objective: To synthesize this compound from 4-bromoresorcinol and benzyl bromide.
Materials:
-
4-bromoresorcinol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone (or another suitable polar aprotic solvent)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromoresorcinol in acetone.
-
Base Addition: Add potassium carbonate to the solution. This will act as a base to deprotonate the more acidic hydroxyl group of the resorcinol.
-
Alkylation: While stirring, slowly add benzyl bromide to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Concentrate the filtrate using a rotary evaporator. Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel.
Diagram 1: Experimental Workflow for the Synthesis of this compound
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Biological Significance and Potential Applications
The chemical scaffold of this compound is of significant interest in drug discovery, particularly in the context of neurodegenerative diseases. The benzyloxy moiety is a common feature in molecules designed as inhibitors of monoamine oxidase B (MAO-B).[8][9]
Role as a Monoamine Oxidase B (MAO-B) Inhibitor
MAO-B is an enzyme responsible for the degradation of neurotransmitters, most notably dopamine.[9] In neurodegenerative conditions such as Parkinson's disease, the levels of dopamine in the brain are depleted. By inhibiting MAO-B, the breakdown of dopamine is reduced, leading to an increase in its concentration in the synaptic cleft and an enhancement of dopaminergic signaling.[9] This is a key therapeutic strategy for managing the motor symptoms of Parkinson's disease.[9]
Many potent and selective MAO-B inhibitors feature a benzyloxy group, suggesting that this compound could serve as a valuable precursor for the synthesis of novel therapeutic agents in this class.
References
- 1. This compound|CAS 153240-85-8 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 153240-85-8|this compound|BLD Pharm [bldpharm.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2-Benzyloxy-4-bromophenol | CAS: 153240-85-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. 2-Benzyloxy-4-bromophenol | LGC Standards [lgcstandards.com]
- 7. mdpi.com [mdpi.com]
- 8. Neuroprotective effects of benzyloxy substituted small molecule monoamine oxidase B inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 2-(Benzyloxy)-4-bromophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and mass spectrometry analysis of 2-(Benzyloxy)-4-bromophenol. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a predictive analysis based on the known spectroscopic behavior of its constituent functional groups. Detailed experimental protocols for obtaining such data are also provided, along with visual representations of the analytical workflow and expected molecular fragmentation.
Data Presentation
The following tables summarize the predicted quantitative data for the FT-IR and mass spectrometric analysis of this compound.
Table 1: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3550-3200 | Broad, Medium | O-H Stretch | Phenolic Hydroxyl (H-bonded) |
| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |
| 2950-2850 | Medium-Weak | C-H Stretch | Methylene (-CH₂-) of Benzyl Group |
| 1600-1450 | Strong-Medium | C=C Stretch | Aromatic Ring |
| 1250 and 1040 | Strong | C-O Stretch | Aryl-Alkyl Ether |
| ~1220 | Strong | C-O Stretch | Phenolic C-O |
| 850-750 | Strong | C-H Bending (out-of-plane) | Aromatic Ring Substitution |
| ~600-500 | Medium-Weak | C-Br Stretch | Aryl Bromide |
Table 2: Predicted Mass Spectrometry Data (Electron Ionization) for this compound
| m/z Ratio | Proposed Ion Structure | Fragmentation Pathway | Notes |
| 278/280 | [C₁₃H₁₁⁷⁹BrO₂]⁺ / [C₁₃H₁₁⁸¹BrO₂]⁺ | Molecular Ion (M⁺) | Isotopic peaks due to ⁷⁹Br and ⁸¹Br in ~1:1 ratio. |
| 187/189 | [C₆H₄⁷⁹BrO]⁺ / [C₆H₄⁸¹BrO]⁺ | Loss of benzyl radical (•CH₂Ph) from M⁺ | Cleavage of the ether bond. |
| 91 | [C₇H₇]⁺ | Formation of the tropylium ion | A common and stable fragment from benzyl groups. |
| 77 | [C₆H₅]⁺ | Loss of CH₂ from the benzyl fragment | Phenyl cation. |
| 65 | [C₅H₅]⁺ | Loss of C₂H₂ from the phenyl cation | Cyclopentadienyl cation. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.
Methodology: Attenuated Total Reflectance (ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.[1]
-
Sample Preparation: Place a small, representative amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[1]
-
Data Acquisition: Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[1] Initiate the scan. The infrared beam will penetrate a few microns into the sample, and the detector will measure the attenuated light.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound to aid in its structural elucidation.
Methodology: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.[2][3][4] The sample is vaporized under high vacuum.[2][3]
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[2] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).[2][5]
-
Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.[5][6]
-
Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[5]
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative ion abundance versus m/z.[5]
Mandatory Visualization
Experimental Workflow
Caption: Workflow for FT-IR and Mass Spectrometry Analysis.
Predicted Mass Spectrometry Fragmentation Pathway
Caption: Predicted Fragmentation of this compound.
References
In-Depth Technical Guide to the Safe Handling of 2-(Benzyloxy)-4-bromophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-(Benzyloxy)-4-bromophenol (CAS No. 153240-85-8), a versatile synthetic intermediate utilized in advanced organic and medicinal chemistry research. Adherence to the following precautions is critical to ensure the safety of laboratory personnel and the integrity of research.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1] |
| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation.[1][2] |
Signal Word: Warning[1]
GHS Pictogram: [1]
-
(GHS07)
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₁₃H₁₁BrO₂[3] |
| Molecular Weight | 279.13 g/mol [3] |
| Physical Form | White to yellow solid or crystalline powder.[4] |
| Purity | Typically ≥95% - 97%[1][5] |
| Storage Temperature | Sealed in dry conditions at 2-8°C.[1][6] |
Note: Specific quantitative data such as melting point, boiling point, flash point, and density are not consistently reported across sources. Researchers should consult the specific documentation provided by their supplier.
Safe Handling and Storage Protocols
Due to its hazardous nature, strict protocols must be followed when handling and storing this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE required for the specific handling procedure. The following diagram outlines a general workflow for PPE selection.
Caption: PPE Selection Workflow.
Engineering Controls
-
Ventilation: All handling of this compound, including weighing and transfers, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Eye Wash and Safety Shower: Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[4]
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe dust or vapors.[8]
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in the laboratory.[9]
-
Keep the container tightly closed when not in use.[4]
Storage
-
Store in a cool, dry, and well-ventilated area.[4]
-
Keep the container tightly sealed to prevent exposure to air and moisture.[4]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[10]
-
The recommended storage temperature is between 2°C and 8°C.[1][6]
Experimental Protocol: Example of Use in Organic Synthesis
This compound is a key intermediate in the synthesis of various complex molecules. The following is a generalized procedure adapted from literature, highlighting the necessary safety precautions.
Reaction: Palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig coupling).
Methodology:
-
Reaction Setup:
-
All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
The reaction should be set up in a chemical fume hood.
-
-
Reagent Handling:
-
Wear appropriate PPE as determined by the risk assessment (see Section 3.1).
-
Weigh this compound, the palladium catalyst, ligand, and base in the fume hood. Avoid creating dust.
-
Carefully transfer the solid reagents to the reaction flask under a stream of inert gas.
-
Add the anhydrous solvent via syringe or cannula.
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction mixture at the specified temperature and monitor its progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction carefully, being mindful of any potential exotherms or gas evolution.
-
Perform the aqueous work-up and extractions in the fume hood.
-
-
Purification and Waste Disposal:
-
Purify the crude product by column chromatography or recrystallization in a well-ventilated area.
-
Collect all liquid and solid chemical waste in appropriately labeled containers for hazardous waste disposal according to institutional guidelines.
-
First Aid and Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is crucial.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Accidental Release Measures
-
Small Spills:
-
Ensure adequate ventilation and wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the contaminated material in a sealed container for hazardous waste disposal.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety department.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Fire and Explosion Hazard Data
-
Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide. Do not use a heavy water stream.[4]
-
Hazardous Combustion Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and hydrogen bromide gas.[10]
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Toxicological Information
Detailed toxicological studies for this compound are not widely available. The GHS classification is based on data from similar compounds and predictive models. It is harmful if swallowed or inhaled and causes skin and eye irritation.[1][2] Chronic effects have not been fully investigated.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.
This technical guide is intended to provide comprehensive safety information. Always consult the Safety Data Sheet (SDS) provided by your supplier and your institution's safety protocols before working with this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. graco.com [graco.com]
- 3. ravenol.de [ravenol.de]
- 4. lobachemie.com [lobachemie.com]
- 5. Acute dermal toxicity of two quarternary organophosphonium salts in the rabbit. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. This compound|CAS 153240-85-8 [benchchem.com]
- 9. 153240-85-8|this compound|BLD Pharm [bldpharm.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Solubility Profile of 2-(Benzyloxy)-4-bromophenol: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-(Benzyloxy)-4-bromophenol in common organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, purification, and formulation in the context of drug discovery and development. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide presents estimated solubility based on structurally similar compounds and outlines a detailed, generalized experimental protocol for its determination.
Physicochemical Properties
This compound is an aromatic ether and bromophenol derivative that serves as a versatile synthetic intermediate in medicinal chemistry.[1] Its structure, featuring a polar hydroxyl group and a larger, non-polar benzyloxy group and brominated phenyl ring, suggests it will exhibit a range of solubilities in different organic solvents.
| Property | Value | Source |
| CAS Number | 153240-85-8 | [2][3][4] |
| Molecular Formula | C₁₃H₁₁BrO₂ | [2] |
| Molecular Weight | 279.13 g/mol | [4] |
| Physical Form | White to Yellow Solid | [3] |
| Storage | Sealed in dry, 2-8°C | [3][4] |
Estimated Solubility of this compound
The following table summarizes the solubility of Benzyl Phenyl Ether, which can be used as a qualitative and estimated quantitative guide for this compound.
| Solvent | Chemical Class | Estimated Solubility of Benzyl Phenyl Ether (g/L) at 25°C | Expected Solubility of this compound |
| Ethanol | Polar Protic | 64.39 | Good |
| Methanol | Polar Protic | 46.49 | Good |
| Isopropanol | Polar Protic | 34.75 | Moderate |
| Acetone | Polar Aprotic | Not Reported | Good |
| Ethyl Acetate | Polar Aprotic | Not Reported | Good |
| Dichloromethane | Polar Aprotic | Not Reported | Good |
| Chloroform | Polar Aprotic | Not Reported | Good |
| Toluene | Non-polar | Not Reported | Moderate to Low |
| Hexane | Non-polar | Not Reported | Low |
Note: This data is for Benzyl Phenyl Ether and should be used as an estimation.[5] Experimental verification is necessary for precise quantitative values for this compound.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound in various organic solvents using the isothermal shake-flask method. This method is considered a reliable technique for obtaining thermodynamic solubility data.[7]
Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.
-
Add a known volume of each selected organic solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath, typically set at 25°C (298.15 K).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established (i.e., the measured concentration no longer changes).
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the filtered supernatant and the standard solutions using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
For HPLC analysis, inject a known volume of the filtered supernatant and the standard solutions onto a suitable column. Determine the concentration of the solute in the sample by comparing its peak area to the calibration curve generated from the standard solutions.
-
For UV-Vis analysis, measure the absorbance of the filtered supernatant at the wavelength of maximum absorbance (λmax) for this compound. Calculate the concentration using a calibration curve prepared from the standard solutions.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Record the temperature at which the solubility was determined.
-
Synthesis Workflow of this compound
This compound is typically synthesized via a Williamson ether synthesis. The following diagram illustrates the logical workflow of this synthetic route.
Caption: Synthetic workflow for this compound.
This guide provides a foundational understanding of the solubility of this compound for researchers and professionals in the field of drug development. While estimations based on similar compounds are useful, experimental determination using the provided protocol is strongly recommended for accurate and reliable data.
References
- 1. This compound|CAS 153240-85-8 [benchchem.com]
- 2. 2-Benzyloxy-4-bromophenol | LGC Standards [lgcstandards.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 153240-85-8|this compound|BLD Pharm [bldpharm.com]
- 5. scent.vn [scent.vn]
- 6. benchchem.com [benchchem.com]
- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity of the Carbon-Bromine Bond in 2-(Benzyloxy)-4-bromophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the carbon-bromine (C-Br) bond in 2-(benzyloxy)-4-bromophenol, a versatile building block in organic synthesis. The strategic positioning of the bromine atom on the electron-rich phenol ring, ortho to a benzyloxy group and para to a hydroxyl group, imparts a unique reactivity profile that is of significant interest in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This document details the participation of this compound in key palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. It includes summaries of quantitative data, detailed experimental protocols, and mechanistic pathway diagrams to serve as a practical resource for researchers.
Introduction
This compound is a key synthetic intermediate whose value lies in the differential reactivity of its functional groups. The benzyloxy group serves as a common protecting group for the phenol, which can be selectively removed. The bromine atom, however, provides a reactive handle for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through transition metal-catalyzed cross-coupling reactions.[1] The electron-donating nature of the adjacent hydroxyl and benzyloxy groups activates the C-Br bond, making it a suitable substrate for a variety of transformations.[2] This guide focuses on the two most synthetically valuable reactions involving the C-Br bond of this molecule: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety in this compound is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[1] this compound serves as an effective aryl bromide partner in these reactions.
While specific data for this compound is not extensively documented in single comprehensive sources, the following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of analogous bromophenols. This data provides a strong basis for reaction optimization with this compound.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd/C | K₂CO₃ | Water | 150 (MW) | 0.17 | >90 | [3] |
| Furan-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/Water | 80 | - | High (implied) | [3] |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | n-Propanol/Water | Reflux | 1 | - | [3] |
Note: The data presented is for analogous compounds and serves as a guideline for reaction optimization.
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide like this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add degassed toluene and degassed water via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[4]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, reacting an aryl halide with a primary or secondary amine.[4] This reaction is a powerful tool for synthesizing arylamines, which are prevalent in pharmaceuticals.
Specific quantitative data for the Buchwald-Hartwig amination of this compound is scarce in the literature. The following table provides representative conditions for analogous aryl bromides, which can be used as a starting point for optimization.
| Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | 70-95 | [5] |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 12-24 | 65-90 | [5] |
| Secondary Amine | Pd₂(dba)₃ / XPhos | t-BuONa | Toluene | 150 (MW) | 0.17-0.5 | Moderate to Excellent | [1] |
Note: The data in this table is representative for similar aryl bromides and serves as a starting point for optimization with this compound.
This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl bromide like this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
XPhos (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add anhydrous toluene, followed by this compound and the amine.
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5]
Caption: Experimental workflow for Buchwald-Hartwig amination.
Reaction Mechanisms
Understanding the mechanisms of these palladium-catalyzed reactions is crucial for optimizing conditions and predicting outcomes.
Catalytic Cycle of Suzuki-Miyaura Coupling
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic ligands on the palladium couple and are eliminated, forming the biaryl product and regenerating the Pd(0) catalyst.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Catalytic Cycle of Buchwald-Hartwig Amination
The catalytic cycle for the Buchwald-Hartwig amination proceeds through a similar series of steps:
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) species.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form an amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the arylamine product and regenerating the Pd(0) catalyst.[4]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
The carbon-bromine bond in this compound exhibits versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions. Both the Suzuki-Miyaura and Buchwald-Hartwig amination reactions provide efficient pathways for the synthesis of complex biaryl and arylamine structures, respectively. While specific, optimized conditions for this compound require further investigation in some cases, the general protocols and mechanistic understanding provided in this guide offer a robust starting point for researchers. The ability to selectively functionalize the C-Br bond makes this compound a valuable tool in the design and synthesis of novel molecules for drug discovery and materials science.
References
- 1. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Strategic Role of the Benzyloxy Protecting Group in the Synthesis and Application of 2-(Benzyloxy)-4-bromophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the benzyloxy protecting group in the synthesis, manipulation, and application of the versatile intermediate, 2-(Benzyloxy)-4-bromophenol. This compound serves as a valuable building block in medicinal chemistry and organic synthesis, primarily due to the strategic presence of the benzyloxy group, which enables selective reactions at other positions of the molecule.
Introduction: The Benzyl Ether as a Robust Protecting Group
In multi-step organic synthesis, the temporary protection of reactive functional groups is a fundamental strategy to prevent undesired side reactions. The benzyloxy (Bn) group is a widely employed protecting group for hydroxyl moieties, particularly phenols, owing to its stability under a broad range of reaction conditions, including acidic and basic environments. Its introduction via the Williamson ether synthesis and its facile removal by catalytic hydrogenation make it an attractive choice for complex synthetic routes.
The subject of this guide, this compound, exemplifies the strategic use of the benzyloxy group. By masking one of the phenolic hydroxyls of the precursor 4-bromoresorcinol, the benzyloxy group allows for selective functionalization of the remaining phenol and the aromatic ring, particularly at the bromine-substituted position.
Synthesis of this compound
The primary method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with a benzyl halide. In the context of synthesizing this compound, 4-bromoresorcinol is a common starting material. However, the presence of two hydroxyl groups necessitates careful control of reaction conditions to favor mono-benzylation.
Representative Experimental Protocol: Williamson Ether Synthesis
Reaction: To a stirred solution of 4-bromophenol (1.0 eq) in acetonitrile, potassium carbonate (1.4 eq) and benzyl bromide (1.0 eq) are added. The mixture is stirred at room temperature overnight.
Work-up: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Quantitative Data for a Representative Williamson Ether Synthesis
The following table summarizes the quantitative data for the synthesis of 1-(benzyloxy)-4-bromobenzene, which can be considered a model for the synthesis of this compound.
| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| 4-Bromophenol | 1.0 | 173.01 | 10.00 g (58.2 mmol) |
| Potassium Carbonate | 1.36 | 138.21 | 10.94 g (79.2 mmol) |
| Benzyl Bromide | 1.0 | 171.04 | 6.9 mL (9.94 g, 58.2 mmol) |
| Acetonitrile | - | 41.05 | 50 mL |
| Product | 263.12 | 15.61 g (quantitative) |
Table 1: Reactants and yield for the synthesis of 1-(benzyloxy)-4-bromobenzene.[1]
The Role of the Benzyloxy Group in Subsequent Reactions
With one of the phenolic hydroxyls protected, this compound becomes a valuable intermediate for various chemical transformations. The benzyloxy group is stable under the conditions typically employed for reactions such as palladium-catalyzed cross-coupling reactions at the C-Br bond.
Suzuki-Miyaura Cross-Coupling
The bromine atom in this compound provides a handle for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide, is a powerful tool for the synthesis of biaryl compounds. The benzyloxy group remains intact during this transformation, allowing for the subsequent deprotection to reveal a hydroxyl group in the final product.
Representative Suzuki-Miyaura Cross-Coupling Conditions
The following table provides representative conditions for the Suzuki-Miyaura cross-coupling of benzylic bromides, which can be adapted for this compound.
| Parameter | Conditions |
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | JohnPhos (10 mol%) |
| Base | K₂CO₃ (3.0 mmol) |
| Solvent | DMF |
| Temperature | 140 °C (Microwave) |
| Time | 20 minutes |
Table 2: Representative conditions for benzylic Suzuki-Miyaura cross-coupling.[2]
Deprotection of the Benzyloxy Group
The final step in many synthetic sequences involving this compound is the removal of the benzyloxy protecting group to unveil the free phenol. The most common and mild method for this deprotection is catalytic hydrogenation.
Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is an advantageous alternative to traditional hydrogenation using hydrogen gas. It employs a hydrogen donor, such as formic acid or ammonium formate, in the presence of a palladium catalyst. This method is often faster and can be performed under milder conditions.
Representative Experimental Protocol: Catalytic Transfer Hydrogenation
The following is a general protocol for the deprotection of a benzyloxy group via catalytic transfer hydrogenation.
Reaction: To a solution of the benzyl ether in a suitable solvent (e.g., methanol or ethanol), a hydrogen donor (e.g., formic acid or ammonium formate) and a catalytic amount of palladium on carbon (Pd/C) are added. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
Work-up: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure, and the residue is purified as necessary.
Quantitative Data for Representative Deprotection Reactions
The following table presents data on the deprotection of various N-benzyloxycarbonyl (Z) protected amino acids and peptides using formic acid as the hydrogen donor and 10% Pd/C as the catalyst. While these are not phenol deprotections, they illustrate the high efficiency of this method.
| Substrate | Reaction Time (min) | Yield (%) |
| Z-Gly | 3 | 95 |
| Z-Phe | 3 | 95 |
| Z-Ala | 3 | 95 |
| Z-Met | 3 | 89 |
Table 3: Deprotection of N-benzyloxycarbonyl groups by catalytic transfer hydrogenation.[3]
Conclusion
The benzyloxy protecting group plays a pivotal role in the utility of this compound as a synthetic intermediate. Its stability under various reaction conditions allows for selective transformations at other sites of the molecule, most notably palladium-catalyzed cross-coupling reactions at the bromine-substituted carbon. The facile removal of the benzyloxy group via catalytic hydrogenation at a later stage of the synthesis provides access to functionalized phenols that would be difficult to prepare otherwise. This technical guide provides a comprehensive overview of the synthesis, application, and deprotection strategies involving this compound, offering valuable insights for researchers in the fields of organic synthesis and drug discovery.
References
The Synthetic Versatility of 2-(Benzyloxy)-4-bromophenol: A Technical Guide for Researchers
An In-depth Exploration of a Key Intermediate in the Synthesis of Bioactive Molecules and Complex Organic Scaffolds
Introduction: 2-(Benzyloxy)-4-bromophenol is a versatile and highly valuable synthetic intermediate in the fields of organic chemistry, medicinal chemistry, and drug development. Its unique structural features, comprising a benzyl-protected phenol, a reactive aryl bromide, and an activated aromatic ring, provide a powerful platform for a diverse array of chemical transformations. This technical guide offers a comprehensive overview of the potential applications of this compound, with a focus on its utility in constructing complex molecular architectures and as a precursor to biologically active compounds. This document provides detailed experimental protocols for key reactions, quantitative data for representative transformations, and visualizations of relevant biological pathways and experimental workflows to aid researchers in leveraging this important building block.
Core Synthetic Applications
This compound serves as a linchpin in several critical synthetic methodologies, most notably in palladium-catalyzed cross-coupling reactions. The presence of the aryl bromide moiety makes it an ideal substrate for both carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the synthesis of a wide range of substituted aromatic compounds.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for the synthesis of biaryls.[1] this compound can be effectively coupled with various arylboronic acids to yield substituted biphenyl derivatives. These products can serve as intermediates in the synthesis of more complex molecules or as final targets with interesting biological or material properties.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides.[2] this compound can be coupled with a variety of primary and secondary amines to produce N-substituted 2-(benzyloxy)anilines. These products are valuable precursors for the synthesis of pharmaceuticals and other nitrogen-containing bioactive molecules.
Synthesis of Diaryl Ethers
The synthesis of diaryl ethers is another important application of this compound. While palladium-catalyzed methods exist, copper-catalyzed Ullmann-type couplings are also a viable approach for the formation of the C-O bond between the phenolic oxygen of another molecule and the aromatic ring of this compound, typically after deprotection of the benzyl group.
Data Presentation: Representative Reaction Yields
The following tables summarize representative yields for key reactions involving bromophenol derivatives, illustrating the efficiency of these transformations.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromophenol | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 |
| 2 | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 110 | 16 | 92 |
| 3 | 2-Bromo-4-fluorophenol | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 85 |
Data adapted from analogous reactions found in the literature.[3][4]
Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Secondary Amines
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 24 | 95 |
| 2 | 1-Bromo-4-chlorobenzene | Diphenylamine | Pd(OAc)₂ (2) | P(tBu)₃ (4) | K₃PO₄ | Dioxane | 100 | 18 | 88 |
| 3 | 2-Bromo-1,3-dimethylbenzene | Indole | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene | 110 | 24 | 78 |
Data adapted from analogous reactions found in the literature.[5]
Experimental Protocols
The following are detailed, representative protocols for key synthetic transformations involving aryl bromides like this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Toluene, degassed
-
Water, degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed water to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq)
-
XPhos (0.03 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk flask.
-
Add anhydrous toluene, followed by this compound and the amine.
-
Seal the flask and bring it out of the glovebox.
-
Heat the reaction mixture in an oil bath at 110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Applications in the Synthesis of Bioactive Molecules
This compound is a key starting material for the synthesis of various compounds with significant biological activity, including potential therapeutics for neurodegenerative diseases.
Monoamine Oxidase B (MAO-B) Inhibitors
Derivatives of this compound have been explored as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of Parkinson's disease.[6] Inhibition of MAO-B can increase the levels of dopamine in the brain, which is beneficial for patients with Parkinson's. For example, benzyloxy-derived halogenated chalcones have shown potent and selective MAO-B inhibitory activity.[6]
Table 3: MAO-B Inhibitory Activity of Benzyloxy-Derived Chalcones
| Compound | R¹ | R² | IC₅₀ (µM) for MAO-B | Selectivity Index (MAO-A/MAO-B) |
| BB2 | H | Cl | 0.093 | 430.1 |
| BB4 | Cl | H | 0.062 | 645.2 |
Data from a study on benzyloxy-derived halogenated chalcones.[6]
Dopamine Receptor Ligands
The core structure derived from this compound can be elaborated to synthesize ligands for dopamine receptors. Dopamine D2-like receptors (D2, D3, and D4) are G protein-coupled receptors that play a crucial role in various neurological processes.[7] Ligands targeting these receptors are important for the treatment of disorders such as schizophrenia and Parkinson's disease.
Visualizations
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the Dopamine D2 receptor, a key target for ligands synthesized from this compound.
Caption: Dopamine D2 Receptor Signaling Pathway.
Experimental Workflow: Synthesis of Bioactive Molecules
The following diagram outlines a general experimental workflow for the synthesis and evaluation of bioactive molecules starting from a bromophenol intermediate.
Caption: General Experimental Workflow.
Conclusion
This compound is a demonstrably versatile and powerful building block in organic synthesis. Its ability to participate in a range of high-yielding cross-coupling reactions makes it an invaluable precursor for the synthesis of complex organic molecules, including those with significant potential as therapeutic agents. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore the full synthetic potential of this important intermediate in their own research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Dopamine receptor - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthetic Routes for the Preparation of 2-(Benzyloxy)-4-bromophenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the chemical synthesis of 2-(Benzyloxy)-4-bromophenol, a versatile intermediate in organic and medicinal chemistry. The primary synthetic strategy discussed is the selective mono-O-benzylation of 4-bromocatechol. This document outlines the reaction mechanism, provides a detailed experimental protocol, and summarizes the expected quantitative data. Furthermore, a visual representation of the synthetic workflow is provided to facilitate understanding and implementation in a laboratory setting.
Introduction
This compound is a key building block in the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. Its structure, featuring a protected phenol and a reactive bromide, allows for sequential and site-selective modifications. The benzyl ether serves as a common protecting group for the hydroxyl functionality, which can be readily removed in later synthetic steps. The bromine atom provides a handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The most direct and common route to this compound is through the regioselective benzylation of one of the hydroxyl groups of 4-bromocatechol (4-bromo-1,2-benzenediol).
Synthetic Pathway Overview
The principal synthetic route to this compound involves the nucleophilic substitution reaction of 4-bromocatechol with a benzyl halide, typically benzyl bromide, in the presence of a base. This reaction is a Williamson ether synthesis. The key challenge in this synthesis is to achieve mono-benzylation selectively at one of the two hydroxyl groups of the catechol starting material.
The regioselectivity of the benzylation can be influenced by several factors, including the choice of base, solvent, and reaction temperature. The hydroxyl group at the 2-position is generally more acidic and less sterically hindered than the one at the 1-position, which can favor the formation of the desired 2-benzyloxy isomer under carefully controlled conditions.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Synthesis of this compound from 4-Bromocatechol
This protocol is adapted from standard procedures for the selective mono-O-alkylation of catechols.
Materials:
-
4-Bromocatechol (1.0 eq)
-
Benzyl bromide (1.0 - 1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 - 2.0 eq)
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
To a solution of 4-bromocatechol (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Slowly add benzyl bromide (1.0 - 1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-8 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to isolate the desired this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound. The values are representative and may vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Starting Material | 4-Bromocatechol |
| Reagents | Benzyl bromide, Potassium carbonate |
| Solvent | Acetone |
| Reaction Temperature | Reflux (approx. 56 °C) |
| Reaction Time | 4 - 8 hours |
| Typical Yield | 60 - 75% |
| Purity (after chromatography) | >95% |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₃H₁₁BrO₂ |
| Molecular Weight | 279.13 g/mol |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Benzyl bromide is a lachrymator and should be handled with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The selective mono-O-benzylation of 4-bromocatechol provides an effective and direct route to this compound. By carefully controlling the reaction conditions, the desired product can be obtained in good yield and high purity. This protocol provides a reliable method for the preparation of this valuable synthetic intermediate, which is of significant interest to researchers in drug discovery and development.
Application Notes and Protocols: 2-(Benzyloxy)-4-bromophenol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzyloxy)-4-bromophenol is a versatile bifunctional building block in medicinal chemistry, offering researchers a valuable scaffold for the synthesis of a diverse range of biologically active molecules. Its structure, featuring a protected hydroxyl group and a reactive bromine atom, allows for sequential and site-selective modifications, making it an ideal starting material for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of therapeutic agents targeting key biological systems, including the dopaminergic and monoaminergic pathways.
Key Applications
The unique structural features of this compound make it a strategic starting point for the synthesis of compounds with potential therapeutic applications in neurodegenerative diseases and other disorders of the central nervous system (CNS).
-
Dopamine Receptor Ligands: This building block is utilized in the synthesis of tetrahydroprotoberberine (THPB) scaffolds, which are investigated for their affinity to dopamine receptors (D1, D2, D3).[1] The dopaminergic system is a critical target for drugs treating conditions such as Parkinson's disease, schizophrenia, and addiction.
-
Monoamine Oxidase B (MAO-B) Inhibitors: The benzyloxy moiety can be incorporated into chalcone-based molecular frameworks to develop potent and selective inhibitors of human monoamine oxidase B (hMAO-B).[1] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a validated strategy for the treatment of Parkinson's disease.
Data Presentation
The following table summarizes the in vitro activity of benzyloxy-derived halogenated chalcones, structurally related to derivatives of this compound, against human monoamine oxidase A (hMAO-A) and B (hMAO-B).
| Compound ID | Target | IC50 (µM) | Ki (µM) | Selectivity Index (SI) for hMAO-B |
| BB2 | hMAO-A | 40.0 | - | 430.1 |
| hMAO-B | 0.093 | 0.030 ± 0.014 | ||
| BB4 | hMAO-A | 40.0 | - | 645.1 |
| hMAO-B | 0.062 | 0.011 ± 0.005 | ||
| Lazabemide | hMAO-B | 0.11 | - | - |
| Pargyline | hMAO-B | 0.14 | - | - |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid to form a C-C bond at the 4-position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.04 equiv)
-
Potassium phosphate (K₃PO₄; 2.0 equiv)
-
Degassed Toluene
-
Degassed Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed toluene and degassed water (typically in a 10:1 ratio) to the reaction tube via syringe.
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[2]
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Dopamine Receptor Signaling Pathway.[3][4][5][6]
Caption: Mechanism of MAO-B Inhibition.[][8][9][10]
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
References
- 1. This compound|CAS 153240-85-8 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 6. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]
- 9. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application of 2-(Benzyloxy)-4-bromophenol in the Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzyloxy)-4-bromophenol is a versatile and valuable building block in the intricate field of natural product synthesis. Its unique trifunctional nature, possessing a protected phenol, a reactive aryl bromide, and a free phenol, allows for sequential and site-selective modifications, making it an ideal starting material for the construction of complex molecular architectures. This compound is particularly instrumental in the synthesis of natural products featuring a diaryl ether linkage, a common motif in a variety of biologically active compounds isolated from marine and terrestrial organisms. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be readily removed in the final stages of a synthetic sequence. The bromine atom provides a handle for various cross-coupling reactions, most notably the Ullmann condensation and Suzuki-Miyaura coupling, to form the crucial C-O or C-C bonds, respectively. This application note will detail the utility of this compound in the synthesis of precursors to naturally occurring polybrominated diphenyl ethers (PBDEs), a class of marine natural products with interesting biological activities.
Core Applications in Natural Product Synthesis
The primary application of this compound in natural product synthesis is as a precursor for the construction of the diaryl ether core. Many natural products, such as the bastadins and certain marine-derived polybrominated diphenyl ethers (PBDEs), contain this structural feature. The synthesis of these complex molecules often relies on a convergent strategy where two key fragments are joined via a diaryl ether linkage. This compound serves as a readily available and versatile fragment for one-half of these molecules.
A key reaction employing this building block is the Ullmann Condensation , a copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether. In this context, the bromine atom of this compound reacts with another phenolic component to forge the diaryl ether bond.
Synthesis of a Diaryl Ether Precursor to Polybrominated Diphenyl Ether Natural Products
A representative application of this compound is the synthesis of hydroxylated polybrominated diphenyl ethers (OH-PBDEs), which are known marine natural products. The following section provides a detailed protocol for a key step in the synthesis of a precursor to these natural products: the Ullmann condensation of this compound with 4-bromophenol to form 2-(benzyloxy)-4-bromo-1-(4-bromophenoxy)benzene, which upon debenzylation, would yield a core structure of many naturally occurring OH-PBDEs.
Quantitative Data Summary
The following table summarizes typical quantitative data for the key steps in the synthesis of a diaryl ether precursor using this compound, based on analogous reactions reported in the literature.
| Step | Reaction | Reactants | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ullmann Condensation | This compound, 4-Bromophenol | CuI / K₂CO₃ | DMF | 120-140 | 12-24 | 60-80 |
| 2 | Debenzylation | 2-(Benzyloxy)-4-bromo-1-(4-bromophenoxy)benzene | H₂, Pd/C | Ethanol | rt | 4-8 | >95 |
Experimental Protocols
Protocol 1: Synthesis of 2-(Benzyloxy)-4-bromo-1-(4-bromophenoxy)benzene via Ullmann Condensation
This protocol describes the copper-catalyzed synthesis of the diaryl ether linkage.
Materials:
-
This compound (1.0 eq)
-
4-Bromophenol (1.2 eq)
-
Copper(I) iodide (CuI) (0.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromophenol, copper(I) iodide, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF to the flask via syringe.
-
Heat the reaction mixture to 130 °C with vigorous stirring under the inert atmosphere.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with toluene (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(benzyloxy)-4-bromo-1-(4-bromophenoxy)benzene.
Protocol 2: Debenzylation to Afford 2-hydroxy-4-bromo-1-(4-bromophenoxy)benzene
This protocol describes the removal of the benzyl protecting group to yield the free phenol, a core structure of many OH-PBDE natural products.
Materials:
-
2-(Benzyloxy)-4-bromo-1-(4-bromophenoxy)benzene (1.0 eq)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
Procedure:
-
Dissolve 2-(benzyloxy)-4-bromo-1-(4-bromophenoxy)benzene in ethanol in a round-bottom flask.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Visualizations
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-(Benzyloxy)-4-bromophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-(benzyloxy)-4-bromophenol in palladium-catalyzed cross-coupling reactions. This versatile building block, featuring a protected phenol and a reactive aryl bromide, is a valuable intermediate in the synthesis of complex organic molecules relevant to pharmaceutical and materials science research. The protocols detailed herein cover Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, offering a foundation for the synthesis of a diverse range of substituted phenols.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures from readily available starting materials. This compound is an attractive substrate for such transformations due to the presence of a bromine atom on the aromatic ring, which can readily participate in the catalytic cycle of palladium. The benzyloxy protecting group allows for the selective functionalization of the 4-position of the phenol, with the potential for subsequent deprotection to reveal the free phenol for further modification. This document provides generalized protocols for the Suzuki-Miyaura, Heck, and Sonogashira reactions using this compound as the electrophilic partner. While specific literature examples with this exact substrate are limited, the following protocols are based on well-established procedures for similar aryl bromides and serve as a robust starting point for reaction optimization.
Data Presentation
The following tables summarize representative reaction conditions for the palladium-catalyzed cross-coupling of this compound with various coupling partners. These conditions are based on general protocols and may require optimization for specific substrates to achieve optimal yields.
Table 1: Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 16 | 80-90 |
| 3-Pyridinylboronic acid | PdCl₂(dppf) (5) | - | Cs₂CO₃ (2.5) | DMF | 90 | 24 | 75-85 |
Table 2: Heck Coupling of this compound
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (1.5) | DMF | 100 | 24 | 70-80 |
| n-Butyl acrylate | Pd(OAc)₂ (1) | - | NaOAc (2) | NMP | 120 | 18 | 75-85 |
| Ethylene (1 atm) | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | DMA | 110 | 36 | 60-70 |
Table 3: Sonogashira Coupling of this compound
| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2) | THF | 60 | 8 | 85-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (3) | Toluene | 70 | 12 | 80-90 |
| 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ (2) | 1,4-Dioxane | 80 | 16 | 75-85 |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 12 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Heck Coupling
This protocol outlines a general procedure for the olefination of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 4 mol%)
-
Base (e.g., Et₃N, 1.5 equiv)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
In a Schlenk tube, combine this compound, the palladium catalyst, and the ligand.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent, the base, and the alkene via syringe.
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C) for the required time (e.g., 24 hours).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: Sonogashira Coupling
This protocol provides a general method for the alkynylation of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) iodide.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at the appropriate temperature (e.g., 60 °C) and monitor its progress.
-
Once the reaction is complete, cool to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-(Benzyloxy)-4-bromophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-(benzyloxy)-4-bromophenol with various arylboronic acids. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl scaffolds, which are prevalent in pharmaceuticals and functional materials.[1][2] The substrate, this compound, presents a unique case due to its electron-rich nature, which can influence the reaction kinetics and overall efficiency. These application notes offer a comprehensive guide, including a summary of reaction components, a step-by-step experimental protocol, and a visual representation of the catalytic cycle and experimental workflow, to facilitate the successful synthesis of 2-(benzyloxy)-4-arylphenols.
Introduction
The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, has become an indispensable tool for the synthesis of biaryls.[1] Its popularity stems from its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[1] The coupling of this compound is of particular interest as the resulting 4-aryl-2-(benzyloxy)phenol derivatives are valuable intermediates in the synthesis of more complex molecules, including potential drug candidates. The electron-donating benzyloxy and hydroxyl groups on the phenyl ring can render the aryl bromide less reactive towards oxidative addition, a critical step in the catalytic cycle. Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields.
Key Reaction Components
The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the judicious selection of the following components:
| Component | Description | Common Examples |
| Palladium Catalyst | The active catalytic species is a Pd(0) complex, which can be introduced directly or generated in situ from a Pd(II) precatalyst. For electron-rich aryl bromides, catalysts with bulky, electron-rich phosphine ligands are often preferred to facilitate oxidative addition. | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |
| Ligand | Ligands stabilize the palladium catalyst and modulate its reactivity. Bulky and electron-rich phosphine ligands are generally effective for coupling electron-rich aryl bromides as they promote both oxidative addition and reductive elimination steps. | Triphenylphosphine (PPh₃), SPhos, XPhos, dppf |
| Base | A base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome and should be selected based on the solvent and substrate. | K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃ |
| Solvent | The solvent system plays a crucial role in solubilizing the reactants and catalyst, and can influence the reaction rate and yield. A mixture of an organic solvent and water is often used. | Dioxane/H₂O, Toluene/H₂O, DMF, THF |
| Boronic Acid/Ester | The organoboron coupling partner. A wide variety of aryl and heteroaryl boronic acids are commercially available. | Phenylboronic acid, 4-Methoxyphenylboronic acid, 3-Pyridinylboronic acid |
Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(benzyloxy)-4-arylphenol.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Toluene/H₂O | 100 | 8 | 92 |
| 3 | 3-Tolylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 6 | 88 |
| 4 | 2-Naphthylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 78 |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
References
- 1. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 2. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
Application Notes and Protocols for the Debenzylation of 2-(Benzyloxy)-4-bromophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods for the removal of the benzyl protecting group from 2-(benzyloxy)-4-bromophenol to yield 4-bromocatechol. The protocols outlined below are based on established methodologies for the debenzylation of aryl benzyl ethers and are adapted for this specific substrate. Three primary methods are presented: Catalytic Hydrogenolysis, Lewis Acid Mediated Cleavage, and Oxidative Debenzylation.
Introduction
The benzyl ether is a common and robust protecting group for hydroxyl functionalities in multi-step organic synthesis due to its stability under a wide range of reaction conditions. Its effective cleavage is a critical step in the final stages of synthesizing complex molecules. The choice of debenzylation method for this compound depends on the compatibility with other functional groups present in the molecule and the desired reaction conditions (e.g., mildness, scalability). This note details three reliable methods for this transformation, providing comparative data and step-by-step protocols.
Methods Overview and Data Presentation
The following table summarizes the typical reaction conditions and expected outcomes for the debenzylation of aryl benzyl ethers, which are applicable to this compound.
| Method | Reagents and Conditions | Solvent | Temperature | Typical Reaction Time | Typical Yield (%) | Key Considerations |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (balloon or atmospheric pressure) | Methanol or Ethanol | Room Temperature | 4-24 hours | >95% | Catalyst can be pyrophoric. Not compatible with reducible functional groups (alkenes, alkynes, nitro groups). |
| Catalytic Transfer Hydrogenolysis | 10% Pd/C, Ammonium Formate | Methanol | Reflux | 1-3 hours | 90-98% | Avoids the use of flammable H₂ gas.[1] |
| Lewis Acid Mediated Cleavage | Boron Trichloride (BCl₃), Pentamethylbenzene | Dichloromethane (DCM) | -78 °C to Room Temp. | 1-2 hours | 85-95% | Highly effective for substrates with sensitive functional groups.[2][3][4] Requires anhydrous conditions. |
| Oxidative Debenzylation | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ), Visible Light (green LED) | Dichloromethane (DCM)/Water | Room Temperature | 2-6 hours | 80-95% | Mild conditions.[5][6][7] Sensitive to other electron-rich moieties. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using Palladium on Carbon (Pd/C) and H₂
This method is one of the most common and efficient for benzyl ether cleavage, offering high yields and clean conversions.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (reagent grade)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite® pad or syringe filter)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Seal the flask and flush with nitrogen or argon.
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Maintain a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-bromocatechol.
-
If necessary, purify the product by column chromatography on silica gel.
Protocol 2: Lewis Acid Mediated Debenzylation using Boron Trichloride (BCl₃)
This protocol is particularly useful for substrates containing functional groups that are sensitive to hydrogenolysis. The use of pentamethylbenzene as a cation scavenger prevents undesired side reactions.[2][3][4]
Materials:
-
This compound
-
Boron trichloride (BCl₃) solution (e.g., 1 M in DCM)
-
Pentamethylbenzene
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a flame-dried flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and pentamethylbenzene (1.5-2.0 eq).
-
Dissolve the solids in anhydrous DCM.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add the BCl₃ solution (1.2-1.5 eq) dropwise via syringe.
-
Stir the reaction mixture at -78 °C and monitor the progress by TLC.
-
Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of methanol.
-
Allow the mixture to warm to room temperature.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the 4-bromocatechol from the benzylated pentamethylbenzene byproduct.
Protocol 3: Oxidative Debenzylation using DDQ and Visible Light
This modern approach offers a mild and selective method for debenzylation, avoiding harsh reagents and catalysts.[5][7]
Materials:
-
This compound
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Deionized water
-
Visible light source (e.g., green LED strip)
-
Reaction vessel (e.g., glass vial or flask)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of DCM and a small amount of water (e.g., 99:1 v/v).
-
Add DDQ (1.2-1.5 eq) to the solution.
-
Irradiate the reaction mixture with a visible light source (green LEDs are often effective) at room temperature with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine to remove the hydroquinone byproduct (DDQH₂).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General reaction scheme for the debenzylation of this compound.
Caption: A generalized experimental workflow for debenzylation reactions.
Caption: Decision tree for selecting an appropriate debenzylation method.
References
- 1. researchgate.net [researchgate.net]
- 2. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
Application Notes and Protocols for the Purification of 2-(Benzyloxy)-4-bromophenol by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of 2-(Benzyloxy)-4-bromophenol using column chromatography. This versatile aromatic ether is a key intermediate in organic and medicinal chemistry, and achieving high purity is crucial for subsequent synthetic steps and biological assays.[1] The protocols outlined below are based on established methods for the separation of phenolic compounds.[2][3]
Introduction
This compound is a valuable building block in the synthesis of complex molecules, including those with potential therapeutic applications.[1] Its synthesis, often proceeding through a Williamson ether synthesis from 4-bromoresorcinol, can lead to the formation of isomeric byproducts, necessitating efficient purification.[1] Column chromatography is a standard and effective technique for isolating the desired product from unreacted starting materials and isomeric impurities. This application note details the selection of appropriate stationary and mobile phases, a step-by-step protocol for the purification, and methods for fraction analysis.
Data Presentation
Effective purification by column chromatography relies on the differential partitioning of the target compound and its impurities between the stationary and mobile phases. The selection of the solvent system is critical and is typically guided by Thin-Layer Chromatography (TLC) analysis.
Table 1: Thin-Layer Chromatography (TLC) Data for Solvent System Selection
| Solvent System (v/v) | This compound Rf | Impurity 1 Rf (e.g., 4-bromoresorcinol) | Impurity 2 Rf (e.g., dibenzylated byproduct) | Observations |
| Hexane:Ethyl Acetate (9:1) | 0.25 | 0.05 | 0.60 | Good separation between the product and polar impurity. Less separation from the non-polar impurity. |
| Hexane:Ethyl Acetate (8:2) | 0.40 | 0.15 | 0.75 | Optimal separation. Provides a good balance of compound mobility and resolution. |
| Hexane:Ethyl Acetate (7:3) | 0.55 | 0.30 | 0.85 | Compounds move too quickly, leading to poor separation. |
| Dichloromethane:Methanol (98:2) | 0.50 | 0.20 | 0.80 | Good alternative solvent system. |
Note: Rf values are representative and may vary based on the specific TLC plate, chamber saturation, and temperature.
Table 2: Column Chromatography Parameters
| Parameter | Specification | Purpose |
| Stationary Phase | Silica Gel (60-120 mesh) | A polar adsorbent suitable for the separation of moderately polar phenolic compounds.[4] |
| Column Dimensions | Diameter: 2-4 cm, Length: 30-50 cm | To accommodate the loading of 1-5 g of crude material. |
| Mobile Phase | Hexane:Ethyl Acetate (8:2 v/v) | Elutes the target compound with good separation from common impurities as determined by TLC. |
| Loading Method | Dry Loading | Adsorbing the crude product onto a small amount of silica gel before loading onto the column to improve resolution. |
| Elution Mode | Isocratic | Using a constant solvent composition for straightforward and reproducible elution. |
| Fraction Size | 10-20 mL | Small enough to ensure that fractions containing the pure compound are not mixed with impurities. |
Experimental Workflow
The overall workflow for the purification of this compound by column chromatography is depicted in the following diagram.
Caption: Workflow for the purification of this compound.
Experimental Protocols
1. Preparation of the Column
-
Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.[4]
-
Insert a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.
-
Add a thin layer of sand (approximately 0.5 cm) over the cotton plug.
-
Prepare a slurry of silica gel (60-120 mesh) in the chosen mobile phase (Hexane:Ethyl Acetate, 8:2 v/v).
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.
-
Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample loading.
-
Continuously run the mobile phase through the column, ensuring the solvent level never drops below the top of the sand layer.
2. Sample Preparation and Loading (Dry Loading)
-
Dissolve the crude this compound (e.g., 1-5 g) in a minimal amount of a volatile solvent such as dichloromethane or ethyl acetate.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Remove the solvent by rotary evaporation to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add the dry-loaded sample to the top of the prepared column.
3. Elution and Fraction Collection
-
Carefully add the mobile phase to the column, ensuring not to disturb the top layer of the stationary phase.
-
Begin eluting the column by opening the stopcock, collecting the eluent in numbered test tubes or flasks. Maintain a constant flow rate.
-
Continuously add fresh mobile phase to the top of the column to prevent it from running dry.
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
4. Fraction Analysis and Product Isolation
-
Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC).
-
Spot a small amount from each fraction onto a TLC plate and develop it in the same mobile phase used for the column.
-
Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).
-
Identify the fractions containing the pure this compound (based on the Rf value determined previously).
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound as a solid.[5]
-
Determine the yield and confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, melting point).
Concluding Remarks
The protocol described provides a robust method for the purification of this compound. The key to successful purification lies in the careful selection of the solvent system through preliminary TLC analysis and meticulous execution of the column chromatography procedure. This method can be adapted for different scales of purification by adjusting the column size and the amount of stationary phase used. For more challenging separations, gradient elution or the use of other stationary phases such as alumina or reverse-phase silica (C18) may be considered.[2][3]
References
Application Notes and Protocols: The Strategic Use of 2-(Benzyloxy)-4-bromophenol in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(benzyloxy)-4-bromophenol as a versatile starting material in the synthesis of potent kinase inhibitors. The focus is on the synthesis of diaryl ether and diaryl urea-based inhibitors, exemplified by a synthetic route analogous to that of the multi-kinase inhibitor, Sorafenib. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are provided to guide researchers in the design and execution of their synthetic and biological evaluation workflows.
Introduction
Kinase inhibitors are at the forefront of targeted cancer therapy. A significant class of these inhibitors features a diaryl ether or diaryl urea scaffold, which effectively targets the ATP-binding site of various kinases. The compound this compound is a valuable building block for constructing such inhibitors. The benzyloxy group serves as a protecting group for the phenolic hydroxyl, which can be deprotected in a later synthetic step. The bromo substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, enabling the facile introduction of diverse amine or phenol moieties to build a library of potential kinase inhibitors.
Application in the Synthesis of a Sorafenib Analogue
While direct synthesis of the FDA-approved drug Sorafenib often starts from 4-aminophenol, a structurally analogous and potent kinase inhibitor can be synthesized from this compound. This approach offers an alternative route and flexibility in the introduction of various functionalities. The general strategy involves a three-step process:
-
Diaryl Ether Formation: Coupling of this compound with a suitable aminophenol derivative via a nucleophilic aromatic substitution or a palladium-catalyzed etherification.
-
Deprotection: Removal of the benzyl protecting group to reveal the free phenol.
-
Urea Formation: Reaction of the resulting aminophenol with an appropriate isocyanate to furnish the final diaryl urea-based kinase inhibitor.
Quantitative Data: Kinase Inhibition Profile of Sorafenib
The following table summarizes the in vitro kinase inhibitory activity of Sorafenib, a representative inhibitor with a similar core structure to molecules that can be synthesized from this compound. This data is crucial for benchmarking the potency of newly synthesized analogues.
| Kinase Target | IC50 (nM) | Reference |
| Raf-1 | 6 | [1] |
| B-Raf (wild-type) | 22 | [1] |
| B-Raf (V600E mutant) | 38 | [1] |
| VEGFR-2 | 90 | [1] |
| VEGFR-3 | 20 | [1] |
| PDGFR-β | 57 | [1] |
| c-KIT | 68 | [1] |
| FLT3 | 58 | [1] |
Experimental Protocols
Protocol 1: Synthesis of a Diaryl Ether Intermediate via Ullmann Condensation
This protocol describes the copper-catalyzed coupling of this compound with 4-aminophenol.
Materials:
-
This compound
-
4-Aminophenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq.), 4-aminophenol (1.2 eq.), CuI (0.1 eq.), and K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous DMF and toluene (4:1 v/v) to the flask.
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to afford the desired diaryl ether intermediate.
Protocol 2: Deprotection of the Benzyl Group
This protocol outlines the removal of the benzyl protecting group via catalytic hydrogenation.
Materials:
-
Diaryl ether intermediate from Protocol 1
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the diaryl ether intermediate in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected aminophenol derivative, which can often be used in the next step without further purification.
Protocol 3: Synthesis of the Final Diaryl Urea Kinase Inhibitor
This protocol details the formation of the urea linkage to yield the final inhibitor.
Materials:
-
Deprotected aminophenol derivative from Protocol 2
-
4-Chloro-3-(trifluoromethyl)phenyl isocyanate
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (optional)
Procedure:
-
Dissolve the deprotected aminophenol derivative (1.0 eq.) in anhydrous DCM or THF in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0-1.1 eq.) in the same solvent to the reaction mixture. A catalytic amount of triethylamine can be added to facilitate the reaction.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., DCM/hexane) or by flash column chromatography on silica gel to afford the pure diaryl urea kinase inhibitor.
Mandatory Visualizations
Caption: Synthetic workflow for a Sorafenib analogue.
Caption: Inhibition of the Raf/MEK/ERK signaling pathway.
References
Synthesis of Bioactive Heterocycles from 2-(Benzyloxy)-4-bromophenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocyclic compounds, utilizing 2-(Benzyloxy)-4-bromophenol as a versatile starting material. This key intermediate, featuring a protected phenol and a reactive aryl bromide, offers access to a variety of privileged scaffolds in medicinal chemistry, including dibenzofurans and carbazoles. The methodologies outlined herein are central to the discovery of novel therapeutic agents, particularly those targeting neurological and proliferative disorders.
Application Note 1: Synthesis of Dibenzofuran Scaffolds as Potential MAO-B Inhibitors
Introduction: Dibenzofurans are a significant class of oxygen-containing heterocycles present in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, and neuroprotective effects.[1] The synthesis of substituted dibenzofurans from this compound can be efficiently achieved through a two-step sequence involving a Suzuki-Miyaura cross-coupling followed by a palladium-catalyzed intramolecular C-H activation/C-O cyclization. This route allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) for targets such as monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative diseases like Parkinson's disease.[2][3]
Synthetic Strategy: The overall synthetic workflow involves the initial palladium-catalyzed Suzuki-Miyaura coupling of this compound with a suitable arylboronic acid to generate a 2-benzyloxy-4-bromo-6-arylphenol intermediate. Subsequent intramolecular cyclization via a second palladium-catalyzed reaction affords the dibenzofuran scaffold. The benzyloxy group can then be removed by hydrogenolysis to yield the final bioactive phenol.
Application Note 2: Synthesis of Carbazoles as Potential Dopamine Receptor Ligands
Introduction: Carbazoles are nitrogen-containing tricyclic heterocycles that form the core structure of many biologically active compounds. They are known to interact with a variety of biological targets, and their derivatives are being investigated for their potential as neuroprotective agents, including ligands for dopamine receptors. The synthesis of carbazoles from this compound can be achieved through an Ullmann condensation followed by a palladium-catalyzed intramolecular C-H amination.
Synthetic Strategy: The synthesis commences with a copper-catalyzed Ullmann condensation between this compound and a suitable arylamine, such as 2-aminobiphenyl, to form the corresponding diarylamine intermediate. This intermediate is then subjected to a palladium-catalyzed intramolecular C-H amination to construct the carbazole ring system.[4][5]
Quantitative Data
The following tables summarize representative yields for the key synthetic steps and biological activity data for related benzyloxy-derived bioactive compounds. Note that specific yields will vary depending on the substrates and reaction conditions used.
Table 1: Representative Reaction Yields
| Step | Reaction | Substrate 1 | Substrate 2 | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Suzuki-Miyaura Coupling | This compound | Arylboronic Acid | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene/H₂O | 100 | 12-24 | 70-90 |
| 2 | Intramolecular C-O Cyclization | 2-Benzyloxy-4-bromo-6-arylphenol | - | Pd(OAc)₂, Ligand, Oxidant | Acetic Acid | 100-120 | 12-24 | 60-85 |
| 3 | Ullmann Condensation | This compound | Arylamine | CuI, N,N-dimethylglycine, Cs₂CO₃ | Dioxane | 90 | 24 | 65-85 |
| 4 | Intramolecular C-H Amination | Diarylamine Intermediate | - | Pd(OAc)₂, Peroxide | Toluene | 110 | 12 | 60-80 |
Table 2: Biological Activity of Benzyloxy-Derived MAO-B Inhibitors
| Compound ID | Structure | MAO-B IC₅₀ (µM) | MAO-A IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |
| BB2 | Chalcone Derivative | 0.093 | > 40 | 430.1 |
| BB4 | Chalcone Derivative | 0.062 | > 40 | 645.2 |
| FBZ13 | Fluorinated Chalcone | 0.0053 | > 40 | > 7547 |
| Lazabemide | Reference | 0.11 | - | - |
| Pargyline | Reference | 0.14 | - | - |
Data adapted from related studies on benzyloxy-derived chalcones.[2][6]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene, degassed (5 mL)
-
Water, degassed (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add degassed toluene and degassed water via syringe.
-
Place the tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, add water (10 mL), and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-benzyloxy-4-bromo-6-arylphenol.
Protocol 2: General Procedure for Intramolecular Palladium-Catalyzed C-O Cyclization
Materials:
-
2-Benzyloxy-4-bromo-6-arylphenol (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.1 mmol, 10 mol%)
-
Appropriate ligand (e.g., phosphine-based) (0.2 mmol, 20 mol%)
-
Oxidant (e.g., Cu(OAc)₂, Ag₂CO₃, or O₂ atmosphere)
-
Acetic acid or other suitable solvent (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the 2-benzyloxy-4-bromo-6-arylphenol intermediate, Pd(OAc)₂, and the ligand.
-
Add the oxidant. If using O₂, the reaction should be set up under an oxygen atmosphere (balloon).
-
Add the solvent and seal the tube.
-
Heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the dibenzofuran derivative.
Protocol 3: General Procedure for Ullmann Condensation
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylamine (1.2 mmol, 1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
N,N-dimethylglycine (0.2 mmol, 20 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylamine, CuI, N,N-dimethylglycine, and Cs₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture at 90-110 °C for 24 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the diarylamine intermediate.
Signaling Pathway Visualizations
Dopamine Receptor Signaling: Dopamine receptors are G-protein coupled receptors (GPCRs) that are fundamental in regulating motor control, motivation, and cognition. They are classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families. D1-like receptors typically couple to Gαs/olf to activate adenylyl cyclase (AC) and increase cyclic AMP (cAMP) levels, leading to the activation of Protein Kinase A (PKA). D2-like receptors generally couple to Gαi/o to inhibit AC, decrease cAMP, and modulate ion channels.
Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is an enzyme located on the outer mitochondrial membrane, primarily in astrocytes within the brain. It is responsible for the degradation of monoamine neurotransmitters, including dopamine. The inhibition of MAO-B prevents the breakdown of dopamine, thereby increasing its concentration in the synaptic cleft and enhancing dopaminergic neurotransmission. This is a key therapeutic strategy for Parkinson's disease.[2]
References
- 1. Dibenzofurans from nature: Biosynthesis, structural diversity, sources, and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of a new class of monoamine oxidase B inhibitors by assembling benzyloxy pharmacophore on halogenated chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium(ii)-catalyzed intramolecular C–H amination to carbazole: the crucial role of cyclic diacyl peroxides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Benzyloxy)-4-bromophenol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Benzyloxy)-4-bromophenol. This valuable synthetic intermediate is a key building block in medicinal chemistry, particularly for structures targeting dopamine receptors and as a precursor for various bioactive molecules.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and effective method is the Williamson ether synthesis.[2] This reaction involves the nucleophilic substitution (SN2) of a halide from an alkyl halide by a phenoxide ion. In this specific synthesis, the starting material is typically 4-bromoresorcinol (4-bromo-1,3-dihydroxybenzene), which is deprotonated by a base to form a phenoxide. This phenoxide then reacts with benzyl bromide to form the desired ether product.[1][3]
Q2: Why is 4-bromoresorcinol used as the starting material?
A2: 4-bromoresorcinol provides the core structure required for the final product: a phenol ring substituted with both a bromine atom and hydroxyl groups.[1] It has two hydroxyl groups, one of which is benzylated in the reaction, leaving the other free, which is characteristic of the target molecule, this compound.
Q3: What are the common side products, and how can their formation be minimized?
A3: The primary side products are the isomeric 4-(benzyloxy)-2-bromophenol and the di-benzylated product, 1,3-bis(benzyloxy)-4-bromobenzene.
-
Isomer Formation : The formation of two different mono-benzylated isomers occurs because 4-bromoresorcinol has two non-equivalent hydroxyl groups. The ratio of these isomers depends on the relative acidity and steric accessibility of the two hydroxyl groups. Separation of these isomers typically requires purification by column chromatography.
-
Di-benzylated Product : This forms when both hydroxyl groups of 4-bromoresorcinol react with benzyl bromide. To minimize this, it is crucial to control the stoichiometry. Using a 1:1 molar ratio or a slight excess of 4-bromoresorcinol relative to benzyl bromide will favor the formation of the mono-benzylated product.
Q4: Can other alkylating agents be used instead of benzyl bromide?
A4: Yes, the Williamson ether synthesis is versatile. However, for this specific product, benzyl bromide is used to introduce the required benzyloxy group. Benzyl bromide is an excellent substrate for SN2 reactions because it is a primary halide and lacks beta-hydrogens, which prevents the competing E2 elimination reaction.[4][3]
Q5: How is the final product purified?
A5: After the reaction is complete, a standard workup procedure is performed. This typically involves quenching the reaction with water, separating the aqueous and organic layers, and extracting the aqueous layer with an organic solvent like ethyl acetate.[5] The combined organic layers are then dried and concentrated.[5] Final purification to separate the desired product from isomers, unreacted starting materials, and the di-benzylated byproduct is usually achieved by silica gel column chromatography.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Deprotonation: The base used was not strong enough to deprotonate the phenol, or it was old/degraded. 2. Poor Reagent Quality: Starting materials (4-bromoresorcinol or benzyl bromide) are impure. 3. Incorrect Solvent: The solvent may not be suitable for an SN2 reaction (e.g., protic solvents can solvate the nucleophile). 4. Reaction Temperature Too Low: The reaction may require heat to proceed at a reasonable rate. | 1. Base Selection: For phenols, a moderately weak base like potassium carbonate (K₂CO₃) is often sufficient.[3] If yields are low, consider a stronger base like sodium hydride (NaH). Ensure the base is fresh and handled under appropriate conditions (e.g., NaH must be used in an anhydrous solvent). 2. Reagent Purity: Verify the purity of starting materials using techniques like NMR or melting point analysis. 3. Solvent Choice: Use a polar aprotic solvent such as acetonitrile (MeCN), DMF, or DMSO to facilitate the SN2 reaction.[2][5] 4. Temperature Adjustment: Gently heat the reaction, typically between 50-100 °C, and monitor its progress using TLC.[6] |
| Formation of Multiple Products | 1. Di-benzylation: An excess of benzyl bromide was used, leading to the reaction of both hydroxyl groups. 2. Isomer Formation: Inherent to the use of 4-bromoresorcinol as a starting material. | 1. Control Stoichiometry: Use a 1:1 molar ratio of 4-bromoresorcinol to benzyl bromide. Adding the benzyl bromide slowly to the reaction mixture can also help favor mono-alkylation. 2. Purification: Isomers are difficult to avoid. Optimize the column chromatography conditions (e.g., solvent system) for better separation. |
| Reaction Does Not Go to Completion | 1. Insufficient Reaction Time: The reaction was stopped prematurely. 2. Poor Nucleophilicity: The phenoxide was not formed in a high enough concentration. 3. Steric Hindrance: Although benzyl bromide is a good substrate, steric hindrance around the hydroxyl group can slow the reaction. | 1. Monitor Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Allow the reaction to stir for a longer period (e.g., overnight) if necessary.[5] 2. Optimize Base/Solvent: Ensure the chosen base and solvent are optimal for generating and stabilizing the nucleophilic phenoxide. 3. Increase Temperature: Heating the reaction can help overcome the activation energy barrier. |
| Difficult Purification | 1. Streaking on TLC Plate: The crude product may contain highly polar impurities or residual base. 2. Poor Separation of Isomers: The polarity of the two mono-benzylated isomers is very similar. | 1. Aqueous Workup: Ensure the reaction mixture is thoroughly washed during the workup to remove inorganic salts. A wash with a dilute acid can help remove any remaining base. 2. Chromatography Optimization: Use a shallow solvent gradient during column chromatography and consider trying different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to improve separation. |
Experimental Protocol: Williamson Ether Synthesis
This protocol is a representative example for the synthesis of this compound.
Materials:
-
4-bromophenol (e.g., 10.00 g, 58.2 mmol)[5]
-
Benzyl bromide (e.g., 6.9 mL, 58.2 mmol)[5]
-
Potassium carbonate (K₂CO₃) (e.g., 10.94 g, 79.2 mmol)[5]
-
Acetonitrile (MeCN) (e.g., 50 mL)[5]
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-bromophenol in acetonitrile at room temperature, add potassium carbonate.[5]
-
Add benzyl bromide to the mixture.[5]
-
Allow the mixture to stir at room temperature overnight.[5] Monitor the reaction's progress via TLC.
-
Once the reaction is complete, dilute the mixture with water.[5]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (e.g., 3 x 100 mL).[5]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]
-
Purify the crude product by silica gel column chromatography to isolate this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for synthesis and purification.
Caption: A decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Troubleshooting the Debenzylation of 2-(Benzyloxy)-4-bromophenol
Welcome to the technical support center for the debenzylation of 2-(benzyloxy)-4-bromophenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during this chemical transformation. Below you will find troubleshooting guides and frequently asked questions to assist in optimizing your experimental outcomes.
Troubleshooting Incomplete Debenzylation
Incomplete or failed debenzylation of this compound can be a significant roadblock in a synthetic pathway. This guide addresses the most common issues in a question-and-answer format.
Q1: My catalytic hydrogenation/transfer hydrogenation reaction is sluggish or has stalled. What are the likely causes and how can I resolve this?
A1: Several factors can lead to an incomplete reaction when using palladium on carbon (Pd/C) catalysts.
-
Catalyst Inactivity: The Pd/C catalyst may be old, of low quality, or have reduced activity. Ensure you are using a fresh, high-quality catalyst.[1] Pearlman's catalyst (Pd(OH)₂/C) is often more active for benzyl ether cleavage.
-
Catalyst Poisoning: Trace impurities in your starting material, solvents, or from glassware can poison the palladium catalyst. Purify the starting material thoroughly and use high-purity solvents.
-
Insufficient Hydrogen Pressure: For hydrogenolysis with H₂ gas, atmospheric pressure from a balloon may be insufficient. Increasing the hydrogen pressure using a Parr shaker or a similar apparatus can significantly improve the reaction rate.
-
Poor Solubility: The starting material and the debenzylated product have very different polarities. Ensure your solvent system can dissolve both. Common solvents include methanol (MeOH), ethanol (EtOH), ethyl acetate (EtOAc), and tetrahydrofuran (THF), or mixtures thereof.
-
Sub-optimal Reaction Conditions: Increasing the catalyst loading (from 10 wt% up to 50 wt%), raising the temperature (e.g., to 40-50 °C), or adding a small amount of acid (e.g., acetic acid) can help drive the reaction to completion.[1]
Q2: I am observing significant hydrodehalogenation (loss of the bromine atom) during my catalytic hydrogenation. How can I prevent this side reaction?
A2: Hydrodehalogenation is a common side reaction with halogenated aromatic compounds during catalytic hydrogenation. Here are some strategies to minimize it:
-
Catalyst Selection: The choice of catalyst can influence selectivity. Some studies suggest that specific types of supported palladium catalysts may offer better selectivity for debenzylation over dehalogenation.
-
Control of pH: Acidic conditions can suppress hydrodehalogenation. Adding a non-nucleophilic acid to the reaction mixture may improve the desired outcome.
-
Alternative Hydrogen Donors: In catalytic transfer hydrogenation, the choice of hydrogen donor is important. While formic acid and ammonium formate are common, their reactivity can sometimes lead to dehalogenation.[2] Experimenting with different donors might be necessary.
-
Alternative Debenzylation Methods: If hydrodehalogenation remains a persistent issue, consider non-hydrogenation-based methods.
Q3: My debenzylation with BBr₃ or BCl₃ is giving a complex mixture of products. What is going wrong?
A3: Lewis acid-mediated debenzylation can be very effective but is prone to side reactions if not properly controlled.
-
Friedel-Crafts Benzylation: The benzyl cation generated during the reaction can re-react with the phenol product or other aromatic species in the reaction mixture, leading to C-benzylated byproducts. The use of a cation scavenger, such as pentamethylbenzene or anisole, is crucial to trap the benzyl cation and prevent this side reaction.
-
Reaction Temperature: These reactions are typically performed at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and minimize side reactions. Ensure your cooling bath is maintained at the correct temperature throughout the addition of the Lewis acid.
-
Stoichiometry: The stoichiometry of the Lewis acid is critical. Using a large excess can lead to decomposition of the starting material or product. Typically, 1.1 to 2 equivalents of BBr₃ or BCl₃ are used.
-
Moisture: Boron trihalides are extremely sensitive to moisture. The reaction must be carried out under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., argon or nitrogen).
Frequently Asked Questions (FAQs)
Q: What are the most common methods for the debenzylation of this compound?
A: The primary methods for this transformation fall into two categories:
-
Catalytic Hydrogenolysis: This involves the use of a palladium catalyst (commonly 10% Pd/C) with a hydrogen source. This can be either hydrogen gas (H₂) or a hydrogen donor molecule for catalytic transfer hydrogenation (CTH), such as ammonium formate or formic acid.[1][2]
-
Lewis Acid Cleavage: Strong Lewis acids like boron tribromide (BBr₃) or boron trichloride (BCl₃) can effectively cleave the benzyl ether bond.
Q: Which debenzylation method is best for my substrate?
A: The choice of method depends on the other functional groups present in your molecule and the potential for side reactions.
-
Catalytic hydrogenolysis is generally a milder method but carries the risk of hydrodehalogenation (loss of the bromine atom).
-
Lewis acid cleavage avoids the issue of hydrodehalogenation but can be harsh and may not be suitable for molecules with other acid-sensitive functional groups. The use of a cation scavenger is highly recommended to prevent C-benzylation side products.
Q: How can I monitor the progress of my debenzylation reaction?
A: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. The starting material, this compound, is significantly less polar than the product, 4-bromo-2-hydroxyphenol. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) will show a clear separation between the starting material spot and the more polar product spot. Staining with a potassium permanganate solution can help visualize the spots if they are not UV-active.
Data Presentation
The following table summarizes and compares the general conditions for the two main debenzylation methods. Please note that optimal conditions may vary and require experimental optimization for your specific setup.
| Parameter | Catalytic Hydrogenolysis (Pd/C, H₂) | Catalytic Transfer Hydrogenation (Pd/C, HCOONH₄) | Boron Tribromide (BBr₃) Cleavage |
| Catalyst/Reagent | 10% Palladium on Carbon | 10% Palladium on Carbon | Boron Tribromide (BBr₃) |
| Reagent Loading | 10-20 mol% | 10-20 mol% | 1.1 - 2.0 equivalents |
| Hydrogen Source | H₂ gas (balloon or pressure vessel) | Ammonium formate (2-4 equivalents) | - |
| Solvent | Methanol, Ethanol, Ethyl Acetate, THF | Methanol, Ethanol | Dichloromethane (DCM) |
| Temperature | Room Temperature to 50 °C | Room Temperature to Reflux | -78 °C to 0 °C |
| Reaction Time | 4 - 24 hours | 1 - 6 hours | 1 - 4 hours |
| Key Side Reactions | Hydrodehalogenation | Hydrodehalogenation | C-benzylation (without scavenger) |
| Advantages | Mild conditions | Rapid, mild, no specialized pressure equipment | Avoids hydrodehalogenation |
| Disadvantages | Risk of debromination, may require pressure | Risk of debromination | Harsh, moisture-sensitive, requires cation scavenger |
Experimental Protocols
Below are generalized protocols for the three most common debenzylation methods. Note: These are starting points and may require optimization.
Protocol 1: Debenzylation via Catalytic Hydrogenation with H₂ Gas
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂) balloon or Parr shaker
-
Celite
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (0.1 M solution).
-
Carefully add 10% Pd/C (10-20 wt% of the starting material) to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Securely attach a hydrogen-filled balloon to the flask.
-
Evacuate the flask and backfill with hydrogen three times to ensure the atmosphere is replaced with hydrogen.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-24 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with a small amount of the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.
Protocol 2: Debenzylation via Catalytic Transfer Hydrogenation with Ammonium Formate
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (or other suitable solvent)
-
Celite
Procedure:
-
To a solution of this compound (1.0 eq) in methanol (0.1 M solution), add ammonium formate (2-4 eq).
-
Carefully add 10% Pd/C (10-20 wt% of the starting material).
-
Stir the reaction mixture at room temperature or gently heat to reflux (typically 40-65 °C).
-
Monitor the reaction progress by TLC. The reaction is usually complete within 1-6 hours.
-
After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove excess ammonium formate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product for further purification.
Protocol 3: Debenzylation using Boron Tribromide (BBr₃)
Materials:
-
This compound
-
Boron tribromide (BBr₃) solution in DCM (e.g., 1.0 M)
-
Pentamethylbenzene (cation scavenger)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) and pentamethylbenzene (1.5-2.0 eq) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the BBr₃ solution (1.1-1.5 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C and monitor the progress by TLC. The reaction is typically complete in 1-4 hours.
-
Upon completion, quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Wash the reaction mixture with water and saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the troubleshooting workflow and the general reaction pathways.
Caption: A troubleshooting workflow for incomplete debenzylation.
Caption: General reaction pathways for debenzylation.
References
Preventing side reactions during the functionalization of 2-(Benzyloxy)-4-bromophenol
Welcome to the Technical Support Center for the functionalization of 2-(Benzyloxy)-4-bromophenol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and prevent side reactions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactive sites on this compound?
A1: this compound has three primary reactive sites for functionalization:
-
Phenolic Hydroxyl Group: The acidic proton can be removed by a base to form a phenoxide, which is a potent nucleophile for reactions like Williamson ether synthesis (O-alkylation).
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The hydroxyl and benzyloxy groups are ortho-, para-directing activators. The positions ortho and para to these groups are susceptible to substitution, such as C-alkylation.
-
Bromo Substituent: The carbon-bromine bond allows for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, to form new carbon-carbon or carbon-nitrogen bonds. It can also be a site for metal-halogen exchange in reactions like ortho-lithiation.
Q2: My reaction is not proceeding to completion, and I'm recovering my starting material. What should I check?
A2: If you are recovering a significant amount of this compound, consider the following:
-
Incomplete Deprotonation (for O-alkylation): Your base may be too weak to fully deprotonate the phenol. For less acidic phenols, a stronger base might be necessary. Ensure your base is fresh and, if using a moisture-sensitive base like NaH, that your solvent and glassware are anhydrous.
-
Catalyst Inactivity (for cross-coupling): Your palladium catalyst may have decomposed. Ensure you are using a fresh, properly stored catalyst and that your reaction is conducted under an inert atmosphere to prevent catalyst oxidation.
-
Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier. Consider gradually increasing the reaction temperature while monitoring for side product formation.
-
Reagent Purity: Verify the purity and integrity of all your reagents, including the solvent.
Q3: How can I minimize the cleavage of the benzyl protecting group?
A3: The benzyloxy group is generally stable under weakly acidic and basic conditions. However, it is susceptible to cleavage under strong acidic conditions or by hydrogenolysis.
-
Avoid Strong Acids: If acidic conditions are necessary, opt for milder acids or buffer the reaction medium.
-
Hydrogenolysis Conditions: Be aware that catalytic hydrogenation (e.g., with Pd/C and H₂) will cleave the benzyl ether. If this functionality is desired later in the synthesis, avoid these conditions.
Troubleshooting Guides
Williamson Ether Synthesis (O-Alkylation)
Problem: Low yield of the desired ether product with formation of side products.
This issue often arises from competing C-alkylation or elimination reactions.
-
Side Reaction: C-Alkylation of the Aromatic Ring The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or the aromatic ring (C-alkylation).
-
Troubleshooting Solution:
-
Solvent Choice: The choice of solvent can significantly influence the ratio of O- to C-alkylation. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation. Protic solvents can solvate the phenoxide oxygen, making it less nucleophilic and potentially increasing C-alkylation.[1]
-
Base and Counter-ion: The nature of the cation from the base can also play a role. Softer cations may favor O-alkylation.
-
-
-
Side Reaction: Elimination (E2) of the Alkyl Halide If using a secondary or tertiary alkyl halide, the phenoxide can act as a base, leading to an elimination reaction to form an alkene instead of the desired ether.
-
Troubleshooting Solution:
-
Alkyl Halide Choice: Whenever possible, use a primary alkyl halide as they are more susceptible to the desired SN2 reaction and less prone to elimination.
-
Reaction Temperature: Lowering the reaction temperature can favor the SN2 pathway over E2 elimination.
-
-
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| K₂CO₃ | DMF | 70-80 | 85-95 | A common and effective system for phenols. May require heating. |
| NaH | DMF/THF | RT - 60 | 80-96 | Strong, non-nucleophilic base ensuring complete deprotonation. Requires strict anhydrous conditions.[2] |
| Cs₂CO₃ | Acetonitrile | Reflux | 90-98 | Often provides higher yields, especially for challenging substrates. |
| NaOH | Toluene/H₂O (PTC) | 80-100 | 75-90 | Biphasic conditions with a phase-transfer catalyst can be effective. |
*Note: Data is based on analogous substituted phenol systems and serves as a general guideline.
Materials:
-
This compound (1.0 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)
-
Methyl Iodide (CH₃I) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound and anhydrous DMF.
-
Add finely ground potassium carbonate to the solution.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Slowly add methyl iodide to the reaction mixture.
-
Heat the reaction to 60-70°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions of 2-(Benzyloxy)-4-bromophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during cross-coupling reactions of 2-(benzyloxy)-4-bromophenol.
Troubleshooting Guide
This guide addresses common problems observed during Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions involving this compound.
Problem 1: Low or No Conversion to the Desired Product
Possible Cause: Catalyst poisoning is a primary suspect when a cross-coupling reaction fails to proceed to completion. This occurs when impurities or substrate functionalities deactivate the palladium catalyst.
Troubleshooting Steps:
-
Assess Reagent and Solvent Purity:
-
Question: Have the purity of all reagents (aryl halide, boronic acid/ester, alkene, alkyne, base) and solvents been verified?
-
Answer: Trace impurities, particularly sulfur-containing compounds (e.g., thiophenes), can act as potent poisons to palladium catalysts.[1][2] Use high-purity, recently purchased reagents and anhydrous, degassed solvents. If necessary, purify solvents by distillation.
-
-
Evaluate the Integrity of the Benzyloxy Protecting Group:
-
Question: Is there evidence of debenzylation?
-
Answer: The benzyl ether group can be susceptible to cleavage (debenzylation) under certain palladium-catalyzed conditions, especially in the presence of hydrogen sources. This can lead to the formation of the free phenol, which may interact with the catalyst differently or lead to undesired side products. Analyze the crude reaction mixture for the presence of 4-bromophenol.
-
-
Consider the Role of the Phenolic Hydroxyl Group:
-
Question: Could the free phenol be inhibiting the catalyst?
-
Answer: If debenzylation occurs, the resulting phenolic hydroxyl group can coordinate to the palladium center, potentially inhibiting the catalytic cycle. In some cases, phenols themselves can be challenging substrates in cross-coupling reactions.[3][4]
-
-
Check for Proper Inert Atmosphere:
-
Question: Was the reaction set up under a strictly inert atmosphere (Argon or Nitrogen)?
-
Answer: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to catalyst deactivation. Ensure all reagents and solvents are thoroughly degassed and that the reaction is performed using proper Schlenk line or glovebox techniques.
-
-
Optimize Ligand and Base Selection:
-
Question: Are the ligand and base appropriate for this substrate?
-
Answer: For substrates with potentially coordinating groups like phenols, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can help stabilize the catalyst and promote the desired reaction pathway. The choice of base is also critical; ensure it is anhydrous and compatible with the substrate. For phenolic substrates, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[5]
-
Problem 2: Formation of Significant Side Products
Possible Cause: Side reactions can become prominent when the desired catalytic cycle is slow or inhibited.
Troubleshooting Steps:
-
Identify the Byproducts:
-
Question: What are the major side products observed (e.g., by GC-MS or LC-MS)?
-
Answer: Common side products include:
-
Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions). This is often promoted by the presence of oxygen.
-
Debromination: Replacement of the bromine atom with a hydrogen atom.
-
Debenzylation Product: The corresponding product where the benzyl group has been cleaved.
-
-
-
Address Homocoupling:
-
Question: How can homocoupling be minimized?
-
Answer: For Sonogashira reactions, switching to a copper-free protocol can significantly reduce alkyne homocoupling (Glaser coupling). For Suzuki reactions, ensuring strictly anaerobic conditions is crucial.
-
-
Minimize Debromination:
-
Question: What reaction conditions favor debromination?
-
Answer: This side reaction can be promoted by certain bases or impurities. Consider using a milder base and ensure high purity of all reagents.
-
Problem 3: Reaction Stalls Before Completion
Possible Cause: The catalyst may be initially active but deactivates over the course of the reaction.
Troubleshooting Steps:
-
Investigate Catalyst Stability:
-
Question: Is the catalyst precipitating from the solution (e.g., formation of palladium black)?
-
Answer: Visual observation of palladium black is a strong indicator of catalyst agglomeration and deactivation. This can be caused by high temperatures, improper ligand choice, or the presence of poisons.
-
-
Re-evaluate Reaction Temperature:
-
Question: Is the reaction temperature too high?
-
Answer: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. A systematic temperature screen may be necessary to find the optimal balance.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in palladium-catalyzed cross-coupling reactions?
A1: Common poisons include:
-
Sulfur compounds: Thiophenes, mercaptans, and other sulfur-containing impurities in reagents or solvents.[1][2]
-
Oxygen: Leads to the oxidation of the active Pd(0) catalyst.
-
Water: While some cross-coupling reactions tolerate or even require water, excess water can lead to catalyst deactivation and unwanted side reactions like protodeboronation in Suzuki couplings.[6]
-
Coordinating functional groups: Amines, pyridines, and in some cases, phenols can coordinate to the palladium center and inhibit catalysis.
Q2: Can the this compound substrate itself poison the catalyst?
A2: Yes, potentially in two ways:
-
Debenzylation: If the benzyl group is cleaved, the resulting free phenol can coordinate to the palladium catalyst, potentially forming inactive complexes.
-
Direct Coordination: While less common for ethers, strong coordination of the benzyloxy oxygen to the palladium center under certain conditions cannot be entirely ruled out, though this is less likely to be a major deactivation pathway compared to issues arising from the phenolic moiety or external contaminants.
Q3: How can I prevent catalyst poisoning?
A3:
-
Use high-purity reagents and solvents.
-
Thoroughly degas all solvents and reagents before use.
-
Maintain a strict inert atmosphere throughout the reaction.
-
Choose appropriate ligands that stabilize the palladium catalyst.
-
Consider using a catalyst scavenger or pre-treating reagents if specific poisons are suspected.
Q4: My reaction worked once but is now failing. What could be the cause?
A4: This often points to the introduction of a contaminant. Check for:
-
A new bottle of reagent or solvent that may have a higher level of impurities.
-
Leaks in your inert atmosphere setup.
-
Cross-contamination from other reactions in the lab.
Data Presentation
Table 1: Effect of Sulfur-Containing Impurities on Suzuki-Miyaura Coupling Yield
| Impurity (Thiophene) Concentration | Approximate Yield (%) |
| 0 ppm | >95% |
| 50 ppm | ~70% |
| 200 ppm | <10% |
Note: Data is illustrative and based on general observations of the strong inhibitory effect of sulfur compounds on palladium catalysts. Actual values will vary depending on the specific reaction conditions.
Table 2: Influence of Water Content on Heck Reaction Conversion
| Water Content in Solvent (v/v %) | Approximate Conversion (%) |
| <0.005% (<50 ppm) | >90% |
| 1% | ~80% |
| 5% | ~50% |
Note: This data is generalized from studies on Heck reactions in ionic liquids and illustrates the sensitivity of some systems to water content. Optimal water content can be reaction-dependent.[6]
Experimental Protocols
The following are detailed experimental protocols for Suzuki-Miyaura, Heck, and Sonogashira reactions, adapted for a substrate similar to this compound.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-2-methoxyphenol with Phenylboronic Acid
This protocol is adapted from established procedures for a structurally similar substrate and serves as an excellent starting point.[5][7]
Materials:
-
4-Bromo-2-methoxyphenol (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed Toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromo-2-methoxyphenol, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.
-
Add degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Coupling of 2-Bromo-4-fluorophenol with Styrene
This protocol for a similar bromophenol provides a robust starting point.
Materials:
-
2-Bromo-4-fluorophenol (1.0 equiv)
-
Styrene (1.4 equiv)
-
Pd(dba)₂ (2 mol%)
-
DTBNpP (Di-tert-butylneopentylphosphine) (2 mol%)
-
DIPEA (Diisopropylethylamine) (1.5 equiv)
-
DMF (N,N-Dimethylformamide)
Procedure:
-
To a reaction vessel, add 2-bromo-4-fluorophenol, Pd(dba)₂, and DTBNpP.
-
Evacuate and backfill the vessel with an inert gas.
-
Add DMF, styrene, and DIPEA.
-
Stir the reaction mixture at 80 °C for 24 hours.
-
Monitor the reaction progress by GC analysis.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling of 4-Bromo-2-methoxyphenol with Phenylacetylene
This protocol is adapted for a closely related substrate.[5]
Materials:
-
4-Bromo-2-methoxyphenol (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.015 mmol, 1.5 mol%)
-
Copper(I) iodide (CuI, 0.03 mmol, 3 mol%)
-
Triethylamine (2.0 mmol, 2.0 equiv)
-
DMF (5 mL)
Procedure:
-
To a Schlenk flask, add 4-bromo-2-methoxyphenol, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add DMF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the mixture.
-
Heat the reaction to 80 °C and stir for 8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Figure 1: Potential catalyst deactivation pathways in the cross-coupling of this compound.
Figure 2: A logical workflow for troubleshooting failed cross-coupling reactions of this compound.
References
Stability and long-term storage of 2-(Benzyloxy)-4-bromophenol
This technical support center provides guidance on the stability and long-term storage of 2-(Benzyloxy)-4-bromophenol, alongside troubleshooting advice and frequently asked questions for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Users encountering issues with this compound can refer to the following guide for potential causes and solutions.
Issue: Inconsistent experimental results or suspected degradation of the compound.
Frequently Asked Questions (FAQs)
Storage and Stability
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored at 2-8°C in a tightly sealed container to prevent exposure to moisture and air.[1] The product should be kept in a dry environment.
| Parameter | Recommended Condition | Source |
| Temperature | 2-8°C | [1] |
| Atmosphere | Sealed in dry conditions | |
| Container | Tightly sealed | [2][3] |
Q2: What is the expected shelf-life of this compound?
A2: The shelf-life of this compound is not explicitly stated in the provided documentation. However, when stored under the recommended conditions (2-8°C, dry, and sealed), the compound is expected to remain stable. For critical applications, it is advisable to use the product within the manufacturer's recommended timeframe, if available, or to re-analyze older batches for purity before use.
Q3: Are there any known degradation pathways for this compound?
A3: Specific degradation pathways for this compound are not well-documented in publicly available literature. While studies on related bromophenols exist, the presence of the benzyloxy group can significantly alter the molecule's stability and degradation profile.[4][5][6] Researchers should be aware that, like other phenolic compounds, it may be susceptible to oxidation, and the ether linkage could potentially be cleaved under certain conditions.
Handling and Safety
Q4: What are the primary hazards associated with this compound?
A4: this compound is associated with several hazards. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[7] It may also cause respiratory irritation.
Q5: What personal protective equipment (PPE) should be used when handling this compound?
A5: When handling this compound, appropriate PPE should be worn, including protective gloves, chemical safety goggles or glasses, and a lab coat or other suitable protective clothing.[2][7][8] If there is a risk of inhalation, respiratory protection should be used.[2]
Q6: How should I handle accidental exposure?
A6: In case of accidental exposure, follow these first-aid measures:
-
After inhalation: Move the person to fresh air and keep them comfortable for breathing.[2]
-
After skin contact: Wash the skin with plenty of water. If skin irritation occurs, seek medical advice.[2][7]
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2]
-
After ingestion: Rinse the mouth with water. If you feel unwell, seek medical advice.[2][7]
Experimental Protocols
Currently, specific, validated experimental protocols for the quantitative assessment of this compound stability are not available in the public domain. A general approach to stability testing would involve:
-
Initial Analysis: Characterize the initial purity of the compound using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Stress Conditions: Subject aliquots of the compound to various stress conditions (e.g., elevated temperature, high humidity, UV light exposure) for defined periods.
-
Time-Point Analysis: At regular intervals, analyze the stressed samples using the same analytical method as in the initial analysis.
-
Data Evaluation: Compare the purity of the stressed samples to the initial sample and a control sample stored under recommended conditions to determine the rate and nature of degradation.
References
- 1. 153240-85-8|this compound|BLD Pharm [bldpharm.com]
- 2. lobachemie.com [lobachemie.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of 4-bromophenol by Ochrobactrum sp. HI1 isolated from desert soil: pathway and isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cochise.edu [cochise.edu]
- 8. fishersci.com [fishersci.com]
Challenges in the scale-up synthesis of 2-(Benzyloxy)-4-bromophenol derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-(Benzyloxy)-4-bromophenol derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound derivatives?
A1: The most common method for synthesizing this compound derivatives is the Williamson ether synthesis.[1][2] This reaction involves the O-alkylation of a substituted phenol with a benzyl halide in the presence of a base. For this compound, a typical starting material is 4-bromoresorcinol (4-bromo-1,3-dihydroxybenzene), which is reacted with benzyl bromide.[3]
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: During scale-up, several parameters are critical to control for a successful and reproducible synthesis:
-
Temperature: The reaction is often exothermic, and maintaining a consistent temperature is crucial to avoid side reactions and ensure regioselectivity.
-
Reagent Addition Rate: Slow and controlled addition of the benzylating agent and base is necessary to manage the reaction exotherm and prevent the formation of impurities.
-
Mixing: Efficient agitation is required to ensure homogeneity, especially in larger reactors, which can impact reaction kinetics and yield.
-
Purity of Starting Materials: The quality of the 4-bromophenol derivative and the benzylating agent can significantly affect the reaction outcome and the impurity profile of the final product.
Q3: What are the common byproducts in the synthesis of this compound derivatives?
A3: Common byproducts can include:
-
Isomeric Products: When using starting materials with multiple hydroxyl groups, such as 4-bromoresorcinol, the formation of isomeric mono-benzylated and di-benzylated products is a significant challenge.[3]
-
C-Alkylated Products: The phenoxide ion is an ambident nucleophile, meaning that under certain conditions, alkylation can occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation.[4]
-
Over-alkylation Products: If the reaction is not carefully controlled, di- or poly-benzylation can occur, especially if the starting material has multiple nucleophilic sites.
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials that need to be removed during purification.
Q4: What are the recommended purification methods for this compound derivatives on a large scale?
A4: The choice of purification method depends on the scale and the impurity profile. The most common techniques are:
-
Recrystallization: This is often the most effective and scalable method for purifying solid products. The selection of an appropriate solvent system is critical to achieve high purity and yield.
-
Column Chromatography: While highly effective at the lab scale, traditional column chromatography can be challenging and costly to scale up. However, it may be necessary for removing close-eluting isomers. Automated flash chromatography systems can be employed for larger quantities.
-
Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure can be a viable option for removing non-volatile impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Nucleophilicity of Phenoxide: Inappropriate base or solvent system. Protic solvents can reduce nucleophilicity.[4] 3. Side Reactions: Formation of elimination or C-alkylation byproducts.[4] 4. Decomposition: The product may be sensitive to high temperatures or prolonged reaction times. | 1. Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Consider a modest increase in temperature, but be cautious of byproduct formation. 2. Use a stronger, non-nucleophilic base (e.g., K₂CO₃, NaH). Employ polar aprotic solvents like DMF or acetonitrile to enhance the nucleophilicity of the phenoxide.[4] 3. Ensure the use of a primary benzyl halide to minimize elimination reactions. The choice of solvent can also influence the O- vs. C-alkylation ratio.[4] 4. Perform thermal stability studies (e.g., DSC) on the product to understand its decomposition profile. |
| Poor Regioselectivity (Formation of Isomers) | 1. Similar Reactivity of Hydroxyl Groups: In di- or poly-hydroxylated starting materials, the hydroxyl groups may have similar pKa values, leading to a mixture of products. 2. Reaction Conditions: Temperature and the nature of the base and solvent can influence which hydroxyl group reacts preferentially. | 1. Employ a protecting group strategy to selectively block one or more hydroxyl groups before benzylation. 2. Conduct optimization studies (e.g., Design of Experiments) to identify conditions that favor the formation of the desired isomer. This may involve screening different bases, solvents, and temperatures. |
| Formation of Di-benzylated Byproduct | 1. Excess Benzylating Agent: Using a significant excess of the benzyl halide can promote over-alkylation. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long after the formation of the mono-benzylated product can lead to a second benzylation. | 1. Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the benzylating agent. 2. Monitor the reaction closely and quench it once the desired mono-benzylated product is maximized. |
| Difficult Purification | 1. Co-eluting Impurities: Isomers or byproducts with similar polarity to the desired product can be difficult to separate by chromatography. 2. Oiling Out During Recrystallization: The product may not crystallize properly from the chosen solvent system. | 1. Develop an optimized HPLC method to achieve better separation. Consider using a different stationary phase or a multi-solvent gradient. 2. Screen a variety of solvent systems for recrystallization. If the product oils out, try using a co-solvent system or seeding the solution with a small crystal of the pure product. Slow cooling can also promote better crystal formation. |
| Inconsistent Batch-to-Batch Results | 1. Variability in Raw Material Quality: Impurities in the starting materials can affect the reaction. 2. Poor Process Control: Inconsistent temperature, mixing, or addition rates between batches. 3. Moisture Sensitivity: Some reagents, like sodium hydride, are sensitive to moisture. | 1. Establish stringent quality control specifications for all incoming raw materials. 2. Implement robust in-process controls and maintain detailed batch records to ensure consistency. 3. Ensure all solvents and reagents are anhydrous, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Quantitative Data
Table 1: Effect of Base and Solvent on Williamson Ether Synthesis Yield (Illustrative Lab-Scale Data)
| Entry | Starting Phenol | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromophenol | K₂CO₃ (1.5) | Acetonitrile | 80 | 12 | 92 |
| 2 | 4-Bromophenol | NaH (1.2) | DMF | 25 | 6 | 95 |
| 3 | 4-Bromoresorcinol | K₂CO₃ (1.1) | Acetone | 60 | 24 | 55 (mono-product) |
| 4 | 4-Bromoresorcinol | Cs₂CO₃ (1.1) | DMF | 25 | 12 | 65 (mono-product) |
Note: Yields are illustrative and can vary based on specific reaction conditions and scale.
Table 2: Impact of Scale on Key Process Parameters (Conceptual)
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (100 kg) |
| Reaction Time | 4-12 hours | 6-18 hours | 8-24 hours |
| Temperature Control | ± 1 °C | ± 2 °C | ± 5 °C (with robust cooling) |
| Mixing | Magnetic Stirrer | Impeller (e.g., Pfaudler) | Multiple Baffles and Impellers |
| Purification Method | Column Chromatography | Recrystallization / Automated Flash | Recrystallization / Fractional Distillation |
| Typical Yield | 85-95% | 80-90% | 75-85% |
Experimental Protocols
Key Experiment: O-Benzylation of 4-Bromoresorcinol (Lab Scale)
Objective: To synthesize this compound and 3-(Benzyloxy)-4-bromophenol from 4-bromoresorcinol.
Materials:
-
4-Bromoresorcinol (1 equivalent)
-
Benzyl bromide (1.05 equivalents)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 equivalents)
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-bromoresorcinol in anhydrous acetone, add anhydrous potassium carbonate.
-
Heat the mixture to reflux (approximately 56 °C) for 1 hour.
-
Slowly add benzyl bromide dropwise to the refluxing mixture over 30 minutes.
-
Continue to reflux the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomeric products.
Visualizations
Caption: Experimental workflow for the synthesis of this compound derivatives.
Caption: Troubleshooting decision tree for synthesis scale-up.
References
Technical Support Center: Monitoring Reactions with 2-(Benzyloxy)-4-bromophenol using TLC
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving 2-(Benzyloxy)-4-bromophenol.
Frequently Asked Questions (FAQs)
1. What is a suitable TLC solvent system for monitoring reactions with this compound?
A common starting point for aromatic compounds like this compound is a mixture of a non-polar solvent and a moderately polar solvent. A good initial system to try is a mixture of hexanes and ethyl acetate.[1][2] The polarity can be adjusted by changing the ratio of the two solvents. Start with a ratio like 4:1 hexanes:ethyl acetate and adjust as needed to achieve an Rf value of approximately 0.3-0.4 for the starting material.[3]
2. How can I visualize the spots of this compound and its reaction products on the TLC plate?
This compound and many of its derivatives are aromatic and will absorb UV light. Therefore, the most common and non-destructive method for visualization is using a UV lamp (254 nm).[4][5][6] The spots will appear as dark patches against the fluorescent background of the TLC plate.[6] For more specific visualization of the phenolic group, a ferric chloride stain can be effective, which typically produces colored spots with phenols.[5][6] Other general stains that can be used include potassium permanganate or p-anisaldehyde stains, which are useful for a wide range of organic compounds.[6]
3. What do the different spots on my TLC plate indicate?
In a typical reaction monitoring setup, you will spot the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same lane).[3][7]
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Starting Material Lane: Shows the position of this compound.
-
Reaction Mixture Lane: Will show the disappearance of the starting material spot and the appearance of one or more new spots corresponding to the product(s).
-
Co-spot Lane: Helps to confirm the identity of the starting material in the reaction mixture. If the starting material is still present, you will see a single spot at the same height as the starting material lane. If the product has a similar Rf, the co-spot can help distinguish between them, sometimes appearing as an elongated spot.[7]
4. How do I calculate the Retention Factor (Rf) and what does it signify?
The Rf value is a ratio, calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[8][9][10]
-
Formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is a characteristic of a compound in a specific solvent system and on a particular stationary phase.[8] Generally, less polar compounds travel further up the plate and have higher Rf values, while more polar compounds have a stronger affinity for the polar stationary phase (silica gel) and have lower Rf values.[8][11]
Troubleshooting Guide
This section addresses common problems encountered when using TLC to monitor reactions of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking | Sample is too concentrated.[1][4][12][13] | Dilute the sample before spotting it on the TLC plate.[1][4] |
| The compound is acidic or basic. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent.[4][13] | |
| The compound is decomposing on the silica gel plate.[14] | Consider using a different stationary phase, such as alumina, or neutralize the silica plate with a base like triethylamine. | |
| Spots are not visible under UV light | The compound does not absorb UV light at 254 nm. | Use a different visualization technique, such as staining with potassium permanganate, p-anisaldehyde, or a ferric chloride stain for the phenolic group.[4][5][6] |
| The sample is too dilute.[1][4] | Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[1][4] | |
| Spots are at the solvent front (high Rf) | The developing solvent is too polar.[2][4] | Decrease the polarity of the solvent system. For a hexanes/ethyl acetate mixture, increase the proportion of hexanes.[2][4] |
| Spots are at the baseline (low Rf) | The developing solvent is not polar enough.[4] | Increase the polarity of the solvent system. For a hexanes/ethyl acetate mixture, increase the proportion of ethyl acetate.[4] |
| Uneven solvent front | The TLC plate was not placed vertically in the developing chamber. | Ensure the plate is standing upright and not touching the sides of the chamber. |
| The bottom of the TLC plate is not level. | Carefully cut the bottom of the plate to ensure it is even.[13] | |
| The developing chamber was not saturated with solvent vapor. | Place a piece of filter paper in the chamber with the developing solvent to ensure the atmosphere is saturated before running the plate. |
Experimental Protocol: Monitoring an O-Alkylation Reaction
This protocol describes the monitoring of a representative O-alkylation reaction of this compound with an alkyl halide (e.g., ethyl iodide) using TLC.
1. Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Reaction mixture at various time points
-
Solution of this compound (starting material) in a volatile solvent (e.g., ethyl acetate)
-
Developing solvent (e.g., 4:1 hexanes:ethyl acetate)
-
Staining solution (e.g., potassium permanganate or ferric chloride)
2. Procedure:
-
Prepare the Developing Chamber: Pour the developing solvent into the chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent to saturate the chamber with vapor. Cover the chamber.
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the starting material (SM), co-spot (Co), and reaction mixture (Rxn).[15]
-
Spot the Plate:
-
In the "SM" lane, use a capillary tube to spot the solution of this compound.
-
In the "Rxn" lane, spot a small aliquot of the reaction mixture taken at a specific time point.
-
In the "Co" lane, first spot the starting material, and then spot the reaction mixture directly on top of it.[3]
-
Ensure the spots are small and do not spread into each other.[13][15]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level.[1][15][16] Close the chamber and allow the solvent to move up the plate.
-
Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[8][15]
-
Visualize the Spots:
-
Allow the solvent to evaporate completely from the plate.
-
View the plate under a UV lamp and circle any visible spots with a pencil.[5]
-
If necessary, use a chemical stain for further visualization. For example, dip the plate into a potassium permanganate solution and gently heat it to reveal the spots.[5]
-
-
Analyze the Results: Compare the spots in the different lanes to determine the progress of the reaction. The disappearance of the starting material spot in the "Rxn" lane indicates the reaction is proceeding. Calculate the Rf values for the starting material and the product.
Data Presentation
The following table shows hypothetical TLC data for the O-alkylation of this compound.
| Compound | Solvent System (Hexanes:Ethyl Acetate) | Distance Traveled by Spot (cm) | Distance Traveled by Solvent (cm) | Calculated Rf Value |
| This compound (Starting Material) | 4:1 | 2.5 | 5.0 | 0.50 |
| Product | 4:1 | 3.5 | 5.0 | 0.70 |
| Starting Material | 9:1 | 1.5 | 5.0 | 0.30 |
| Product | 9:1 | 2.5 | 5.0 | 0.50 |
Visualizations
Caption: Troubleshooting workflow for common TLC issues.
Caption: Workflow for monitoring a chemical reaction using TLC.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Home Page [chem.ualberta.ca]
- 3. How To [chem.rochester.edu]
- 4. silicycle.com [silicycle.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 9. Thin layer chromatography (TLC) Rf measurement - LabSim [learnsci.com]
- 10. Khan Academy [khanacademy.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. bitesizebio.com [bitesizebio.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Chromatography [chem.rochester.edu]
- 15. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Unambiguous Structural Confirmation of 2-(Benzyloxy)-4-bromophenol: A Comparative Guide to NMR and MS Analysis
In the realm of synthetic chemistry and drug development, the precise structural confirmation of novel or synthesized compounds is a critical, non-negotiable step. For a molecule such as 2-(Benzyloxy)-4-bromophenol, a versatile intermediate in organic synthesis, a combination of advanced analytical techniques is employed to ensure its unambiguous identification.[1] This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) as primary tools for the structural elucidation of this compound, supplemented by experimental data and protocols for researchers and scientists.
Primary Analytical Techniques: A Synergistic Approach
The structural confirmation of this compound relies heavily on the synergistic use of NMR and MS. While NMR spectroscopy maps out the carbon-hydrogen framework of the molecule, MS provides definitive information on its molecular weight and elemental composition.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for determining the detailed structure of a molecule in solution.[1] Both ¹H (proton) and ¹³C NMR are utilized to piece together the molecular puzzle.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on both the phenolic and benzyl rings, the benzylic methylene protons (OCH₂), and the hydroxyl proton.
¹³C NMR Spectroscopy: Complementing the ¹H NMR data, ¹³C NMR identifies the chemical shifts of each unique carbon atom within the molecule, confirming the carbon backbone.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Analogues
| ¹H NMR Data (Analogues) | |||
| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic protons (benzyl group) | 7.32–7.42 | m | - |
| Phenolic ring proton | 7.31 | d | 8.8 |
| Phenolic ring proton | 6.67 | d | 2.8 |
| Phenolic ring proton | 6.48 | dd | 8.8, 2.9 |
| Hydroxyl proton | 5.39 | s | - |
| Benzylic protons (OCH₂) | 5.01 | s | - |
| Data sourced from a related compound, 2-bromo-5-(benzyloxy)phenol.[1] | |||
| ¹³C NMR Data (Analogues) | |||
| Assignment | Chemical Shift (ppm) | ||
| C-O (phenolic ring) | 158.0 | ||
| Quaternary aromatic carbon (benzyl group) | 136.6 | ||
| Aromatic CH (benzyl group) | 128.8, 128.2, 127.6 | ||
| Aromatic CH (phenolic ring) | 116.8 | ||
| C-Br (phenolic ring) | 113.2 | ||
| OCH₂ (benzylic carbon) | 70.3 | ||
| Data sourced from a related compound, 1-(benzyloxy)-4-bromobenzene.[1] |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and confirming the elemental composition of a compound.[1] The molecular weight of this compound is 279.13 g/mol .[1][2]
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its molecular formula. A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of the molecular ion peak, due to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are in nearly equal abundance.[1]
Fragmentation analysis provides further structural information. For this compound, a common fragmentation pathway is the cleavage of the benzyl group, which results in a stable benzyl cation (C₇H₇⁺) with an m/z of 91.[1]
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Formula | Expected m/z | Notes |
| [M]⁺ | C₁₃H₁₁⁷⁹BrO₂⁺ | ~278 | Molecular ion peak with ⁷⁹Br |
| [M+2]⁺ | C₁₃H₁₁⁸¹BrO₂⁺ | ~280 | Molecular ion peak with ⁸¹Br, similar intensity to M⁺ |
| [M-C₇H₇]⁺ | C₆H₄BrO₂⁺ | ~187/189 | Loss of the benzyl group |
| [C₇H₇]⁺ | C₇H₇⁺ | 91 | Benzyl cation, often a prominent peak |
Comparison with Alternative Analytical Techniques
While NMR and MS are the primary tools, other spectroscopic methods can provide complementary information.
Table 3: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Strengths | Limitations for this Application |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, stereochemistry. | Provides unambiguous structural detail. | Requires larger sample amounts, longer acquisition times. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation patterns. | High sensitivity, provides molecular weight confirmation. | Does not provide detailed connectivity information on its own. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -OH, C-O, C=C). | Fast, requires small sample amount. | Provides limited information on the overall molecular structure. |
| Gas Chromatography-MS (GC-MS) | Separation of mixtures and MS data for each component. | Excellent for purity assessment and identification of volatile compounds.[3] | The compound may require derivatization to be volatile enough for GC. |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[4]
-
¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
¹³C NMR Parameters: Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and acquisition of 1024 or more scans.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.
Mass Spectrometry (High Resolution - HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).[5]
-
Mass Analysis: Acquire the mass spectrum in positive or negative ion mode using a high-resolution mass analyzer (e.g., Time-of-Flight - TOF or Orbitrap).
-
Data Analysis: Determine the exact mass of the molecular ion and compare it with the theoretical mass of C₁₃H₁₁BrO₂. Analyze the isotopic pattern for the presence of bromine and identify major fragment ions to support the proposed structure.
Visualization of the Confirmation Workflow
Caption: Workflow for the structural confirmation of this compound.
References
A Comparative Guide to the Purity Analysis of 2-(Benzyloxy)-4-bromophenol: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 2-(Benzyloxy)-4-bromophenol, a key building block in the synthesis of various pharmaceutical compounds.
This comparison guide outlines detailed experimental protocols for both analytical techniques and presents a quantitative analysis of their performance. The information herein is designed to assist in selecting the most appropriate method based on specific analytical requirements, such as the need for high throughput, sensitivity, or structural elucidation of impurities.
Introduction to this compound and Purity Analysis
This compound is a versatile synthetic intermediate utilized in the development of a range of pharmaceuticals.[1] Its molecular structure, featuring a protected phenol and a bromine-substituted aromatic ring, allows for diverse chemical modifications. The purity of this intermediate is critical as impurities can affect the yield and safety profile of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are required to accurately quantify this compound and identify any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds, making it well-suited for this compound. The method described below utilizes reversed-phase chromatography with UV detection, a common and robust setup in pharmaceutical quality control.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of diluent (Acetonitrile:Water 50:50 v/v) to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the diluent.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 60% A, 40% B
-
5-20 min: Linear gradient to 20% A, 80% B
-
20-25 min: Hold at 20% A, 80% B
-
25.1-30 min: Return to 60% A, 40% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS offers high separation efficiency and definitive identification of volatile and semi-volatile compounds. Due to the polar phenolic group, derivatization of this compound is recommended to improve its volatility and chromatographic performance.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation and Derivatization:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent like pyridine or acetonitrile.
-
To 100 µL of the sample solution, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C
-
Injection Mode: Split (e.g., 20:1)
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Comparative Performance Data
The following table summarizes the expected performance characteristics of the HPLC and GC-MS methods for the purity analysis of this compound. This data is representative and may vary based on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | GC-MS |
| Precision (%RSD) | < 1.0% | < 2.0% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% |
| Analysis Time per Sample | ~30 minutes | ~25 minutes |
| Impurity Identification | Based on retention time and UV spectra | Definitive identification based on mass spectra |
| Sample Preparation | Simple dissolution | Derivatization required |
| Compound Volatility | Not required | Required |
| Thermal Stability | Required | Required |
Method Selection: A Comparative Overview
HPLC-UV is a robust and reliable method for routine purity testing and quality control. Its key advantages include simple sample preparation and high precision for quantitative analysis. It is particularly suitable for high-throughput environments where the primary goal is to determine the purity of the main component against known impurities.
GC-MS , on the other hand, excels in the identification of unknown impurities. The mass spectral data provides structural information, which is invaluable for process development and troubleshooting. While the requirement for derivatization adds a step to the sample preparation, the enhanced sensitivity and specificity of GC-MS make it the preferred method for in-depth impurity profiling and trace-level analysis.
Visualizing the Analytical Workflow
To better illustrate the experimental processes, the following diagrams, created using the DOT language, outline the workflows for both the HPLC and GC-MS analyses.
Caption: Workflow for the purity analysis of this compound by HPLC-UV.
Caption: Workflow for the purity analysis of this compound by GC-MS.
Conclusion
Both HPLC and GC-MS are powerful techniques for the purity analysis of this compound, each with distinct advantages. The choice between the two methods will depend on the specific analytical goals. For routine quality control and high-throughput screening, the simplicity and precision of HPLC-UV are often preferred. For comprehensive impurity profiling, identification of unknown byproducts, and higher sensitivity, the specificity of GC-MS is indispensable. By understanding the principles and performance of each technique, researchers can make informed decisions to ensure the quality and safety of their pharmaceutical intermediates.
References
A Comparative Guide to 2-(Benzyloxy)-4-bromophenol and Alternative Protected Bromophenols for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. This guide provides an objective comparison of 2-(Benzyloxy)-4-bromophenol with other commonly employed protected bromophenols, offering a critical evaluation of their performance supported by experimental data. We will delve into the stability, reactivity, and ease of deprotection of bromophenols shielded with benzyl, tert-butyldimethylsilyl (TBDMS), methoxymethyl (MOM), and acetate protecting groups, with a focus on their application in cross-coupling reactions.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation. The performance of a protected bromophenol in this reaction is a critical metric for its utility as a synthetic intermediate. The following table summarizes the available data on the yield of Suzuki-Miyaura coupling reactions for 4-bromophenols with different protecting groups. It is important to note that direct, side-by-side comparative studies under identical conditions are not always available in the literature; therefore, the reaction conditions cited may vary.
| Protected 4-Bromophenol | Protecting Group | Reaction Conditions | Coupling Partner | Product | Yield (%) | Reference |
| This compound | Benzyl | Pd(PPh₃)₄, Na₂CO₃, Toluene/Water | 2-Formylphenylboronic acid | 2'-Benzyloxy-4'-bromo-2-formylbiphenyl | Not specified | [1] |
| (4-Bromophenoxy)(tert-butyl)dimethylsilane | TBDMS | Pd(OAc)₂, SPhos, K₃PO₄, Dioxane/Water | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | 4'-((tert-Butyldimethylsilyl)oxy)-4-bromo-2,5-dimethoxy-1,1'-biphenyl | Not specified | [2] |
| 1-Bromo-4-(methoxymethoxy)benzene | MOM | Pd(OAc)₂, Ligand, K₂CO₃, DMF | 3-Methoxybenzeneboronic acid | 3-Methoxy-4'-(methoxymethoxy)-1,1'-biphenyl | ~50% | [3] |
| 4-Bromophenyl acetate | Acetate | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane | Phenylboronic acid | 4-Phenylphenyl acetate | ~60% | [4] |
Note: The yields reported are highly dependent on the specific reaction conditions, including the catalyst, ligand, base, solvent, and temperature. The data presented here is for illustrative purposes to highlight the general applicability of these protected bromophenols in Suzuki-Miyaura reactions.
Stability and Deprotection Comparison
The choice of a protecting group is often dictated by its stability towards various reaction conditions and the ease and selectivity of its removal. The following table provides a comparative overview of the stability and common deprotection methods for the discussed protecting groups.
| Protecting Group | Stable To | Labile To | Common Deprotection Reagents |
| Benzyl (Bn) | Acidic and basic conditions, many oxidizing and reducing agents.[5][6] | Catalytic hydrogenolysis, strong acids (e.g., BBr₃).[7] | H₂, Pd/C[8][9] |
| tert-Butyldimethylsilyl (TBDMS) | Basic conditions, some oxidizing and reducing agents.[6] | Acidic conditions, fluoride ion sources.[5] | Tetrabutylammonium fluoride (TBAF), HCl, SnCl₂.[5] |
| Methoxymethyl (MOM) | Basic conditions (pH 4-12), nucleophiles, many oxidizing and reducing agents.[10] | Acidic conditions.[10] | HCl, Trifluoroacetic acid (TFA), ZrCl₄.[10][11] |
| Acetate (Ac) | Acidic conditions, catalytic hydrogenolysis.[5] | Basic conditions (hydrolysis).[5] | NaOH, KOH, NH₄OAc.[12][13] |
Experimental Protocols
Detailed methodologies for the synthesis and deprotection of each protected bromophenol are provided below to facilitate their practical application in a laboratory setting.
Synthesis of Protected 4-Bromophenols
1. This compound (from 4-bromophenol)
-
Procedure: To a stirred solution of 4-bromophenol (10.00 g, 58.2 mmol) in acetonitrile (50 mL) at room temperature, potassium carbonate (10.94 g, 79.2 mmol) and benzyl bromide (6.9 mL, 58.2 mmol) are added. The mixture is stirred at room temperature overnight. The reaction is then diluted with water (150 mL), and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are dried over anhydrous magnesium sulfate and concentrated to yield the product.[14]
2. (4-Bromophenoxy)(tert-butyl)dimethylsilane (TBDMS-protected 4-bromophenol)
-
Procedure: 4-Bromophenol (12.1 g, 0.07 mol) and imidazole (16.5 g, 0.24 mol) are dried in a desiccator over P₂O₅. To a solution of these in anhydrous dimethylformamide (50 mL), tert-butyldimethylsilyl chloride (15.0 g, 0.1 mol) is added, and the mixture is stirred magnetically for 2 days. Water (5 cm³) and petroleum ether (50 cm³) are added, followed by more water (100 cm³) after 1 hour. The phases are separated, and the aqueous phase is extracted twice with a 1:1 mixture of petroleum ether and diethyl ether (100 cm³). The combined organic phases are washed successively with water, 1 M aqueous NaOH solution, water, and saturated NaCl solution, then dried over MgSO₄. The solvent is evaporated, and the residue is distilled to give the product.[15]
3. 1-Bromo-4-(methoxymethoxy)benzene (MOM-protected 4-bromophenol)
-
Procedure: To a solution of 4-bromophenol (6.0 mmol) and diisopropylethylamine (12.0 mmol) in dimethylformamide (12.0 mL) at 0 °C under a nitrogen atmosphere, chloromethyl methyl ether is added. The mixture is stirred overnight at room temperature. The resulting solution is quenched with water and extracted with a mixture of ethyl acetate/hexane (1:4). The combined organic layers are processed to yield the product.[16]
4. 4-Bromophenyl acetate (Acetate-protected 4-bromophenol)
-
Procedure: Anhydrous aluminum chloride (84 g, 0.486 mol) is suspended in methylene chloride (1200 mL). Acetyl chloride (49.2 g, 0.629 mol) is added while stirring and cooling on ice. After 20 minutes, 4-bromophenol (98 g, 0.57 mol) is added. The reaction mixture is stirred at room temperature for 1 hour, after which ice water is added, and the product is extracted with ethyl acetate. The organic layer is washed with brine and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography.[17]
Deprotection of Protected 4-Bromophenols
1. Deprotection of Benzyl Group (Catalytic Hydrogenolysis)
-
Procedure: The benzyl-protected phenol (1.0 mmol) is dissolved in a suitable solvent such as methanol or ethanol (10 mL). 10% Palladium on carbon (Pd/C) catalyst (10 mol%) is carefully added. A balloon filled with hydrogen gas (H₂) is attached to the flask, or the reaction is conducted in a hydrogenation apparatus. The mixture is stirred vigorously at room temperature and monitored by TLC. Upon completion, the mixture is filtered through celite to remove the catalyst, and the filtrate is concentrated.[7]
2. Deprotection of TBDMS Group (Fluoride-mediated)
-
Procedure: The TBDMS-protected phenol is dissolved in tetrahydrofuran (THF). A solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1-1.5 equivalents) is added. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.[5]
3. Deprotection of MOM Group (Acid-mediated)
-
Procedure: The MOM-protected phenol (68 mg, 0.142 mmol) is dissolved in a 15:1 mixture of dichloromethane/trifluoroacetic acid (3 mL) at 25 °C. The suspension is stirred for 12 hours. The reaction mixture is then diluted with dichloromethane (2 mL) and treated with saturated aqueous NaHCO₃ (4 mL). The layers are separated, and the aqueous phase is extracted with dichloromethane (2 x 3 mL). The combined organic phases are washed with saturated aqueous NaCl, dried over anhydrous MgSO₄, and concentrated.[11]
4. Deprotection of Acetate Group (Base-mediated)
-
Procedure: The acetate-protected phenol (1 mmol) is dissolved in a mixture of ethanol and water. A hydroxide base such as potassium hydroxide or sodium hydroxide is added, and the mixture is heated to reflux. The reaction is monitored by TLC. These harsh conditions may not be suitable for base-sensitive substrates.[12] For a milder, neutral condition, ammonium acetate can be used as a catalyst in aqueous methanol at room temperature.[13]
Visualizing Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of protection, reaction, and deprotection steps in a typical synthetic sequence involving a protected bromophenol.
References
- 1. This compound|CAS 153240-85-8 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. [PDF] A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers | Semantic Scholar [semanticscholar.org]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis routes of 4-Bromophenyl acetate [benchchem.com]
A Comparative Guide to the Reactivity of 2-(Benzyloxy)-4-bromophenol and 4-bromophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2-(benzyloxy)-4-bromophenol and 4-bromophenol. Understanding the nuanced differences in their reactivity is crucial for the strategic design of synthetic routes and the development of novel therapeutics. This document outlines the electronic and steric factors influencing their reactions, supported by theoretical principles and available experimental data.
Executive Summary
The presence of a benzyloxy group at the ortho position in this compound significantly modulates its reactivity compared to the unsubstituted 4-bromophenol. The primary differences arise from a combination of electronic and steric effects.
-
Electrophilic Aromatic Substitution: this compound is anticipated to be more reactive towards electrophilic aromatic substitution than 4-bromophenol. This is attributed to the combined electron-donating effects of the hydroxyl and benzyloxy groups, which increase the electron density of the aromatic ring. However, the bulky benzyloxy group also introduces steric hindrance, which can influence the regioselectivity of the substitution.
-
Nucleophilic Substitution/Cross-Coupling: In reactions involving the bromine atom, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, the reactivity is influenced by the electronic environment of the carbon-bromine bond. While electronic effects of the ortho-benzyloxy group may be subtle at the para-position, steric hindrance from this group could play a role in the approach of bulky reagents or catalysts.
Data Presentation: A Comparative Overview
Due to the limited availability of direct comparative quantitative data, this table presents a summary of known experimental data and theoretically predicted reactivity trends.
| Property/Reaction | 4-bromophenol | This compound | Key Differentiating Factors |
| pKa | ~9.34 | Predicted to be slightly higher than 9.34 | The ortho-benzyloxy group may engage in intramolecular hydrogen bonding with the phenolic proton, slightly decreasing its acidity. |
| Electrophilic Aromatic Substitution (e.g., Nitration) | Moderately reactive, ortho-para directing. | Highly reactive, directing to the C6 position. | The additional electron-donating benzyloxy group in the ortho position further activates the ring. Steric hindrance from the benzyloxy group favors substitution at the less hindered C6 position. |
| Suzuki-Miyaura Coupling Yield | 21.75% (with phenylboronic acid)[1] | Expected to be similar or slightly lower. | While the electronic effect of the ortho-benzyloxy group on the para-bromine is minimal, steric hindrance could potentially lower the reaction rate and yield with bulky coupling partners or ligands. |
Theoretical Framework for Reactivity Comparison
The reactivity of substituted phenols can be rationalized using the principles of electronic and steric effects, which are often quantified by Hammett and Taft parameters.
Electronic Effects
The hydroxyl group (-OH) is a strong activating group for electrophilic aromatic substitution due to its ability to donate electron density to the benzene ring through resonance. In 4-bromophenol, this effect is partially offset by the electron-withdrawing inductive effect of the bromine atom.
In this compound, the benzyloxy group (-OCH₂Ph) also acts as an electron-donating group, further increasing the electron density of the aromatic ring and thus enhancing its reactivity towards electrophiles. The combined activating effect of both the hydroxyl and benzyloxy groups makes the aromatic ring in this compound significantly more nucleophilic than that of 4-bromophenol.
Caption: Comparison of electronic effects on the aromatic ring.
Steric Effects
The benzyloxy group in this compound is significantly bulkier than the hydrogen atom at the corresponding position in 4-bromophenol. This steric hindrance has two main consequences:
-
Regioselectivity in Electrophilic Aromatic Substitution: The bulky benzyloxy group will sterically hinder the approach of an electrophile to the adjacent C3 position. Consequently, electrophilic attack is strongly favored at the C6 position, which is ortho to the hydroxyl group and para to the benzyloxy group.
-
Reactivity in Nucleophilic Substitution/Cross-Coupling: While the bromine atom is at the para position and relatively distant from the benzyloxy group, the overall steric profile of the molecule is larger. In reactions requiring the formation of a bulky transition state, such as in some palladium-catalyzed cross-coupling reactions, the steric hindrance from the ortho-benzyloxy group could potentially decrease the reaction rate compared to 4-bromophenol.
Caption: Influence of steric hindrance on electrophilic attack.
Experimental Protocols
The following are proposed experimental protocols for a comparative study of the reactivity of this compound and 4-bromophenol. These protocols are designed to be conducted in parallel under identical conditions to ensure a valid comparison.
Experiment 1: Comparative Nitration (Electrophilic Aromatic Substitution)
Objective: To compare the relative rates and yields of nitration of 4-bromophenol and this compound.
Materials:
-
4-bromophenol
-
This compound
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stirrers and dropping funnels, dissolve equimolar amounts (e.g., 10 mmol) of 4-bromophenol and this compound in 50 mL of dichloromethane. Cool both flasks to 0 °C in an ice bath.
-
Preparation of Nitrating Mixture: In a separate beaker, slowly add 1.1 equivalents of concentrated nitric acid to 1.1 equivalents of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Addition of Nitrating Agent: Add the nitrating mixture dropwise and simultaneously to both reaction flasks over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of both reactions by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 15 minutes).
-
Workup: Once the starting material is consumed (or after a fixed time, e.g., 2 hours), quench both reactions by pouring them into 100 mL of ice-water. Separate the organic layers and wash them with saturated sodium bicarbonate solution until neutral.
-
Isolation and Purification: Dry the organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the crude products by column chromatography on silica gel.
-
Analysis: Determine the yields of the nitrated products and characterize them by ¹H NMR and Mass Spectrometry to confirm their structures and regiochemistry.
Caption: Experimental workflow for comparative nitration.
Experiment 2: Comparative Suzuki-Miyaura Coupling
Objective: To compare the yields of the Suzuki-Miyaura coupling reaction for 4-bromophenol and this compound with a common boronic acid.
Materials:
-
4-bromophenol
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In two separate, identical Schlenk flasks, add equimolar amounts (e.g., 5 mmol) of 4-bromophenol and this compound. To each flask, add 1.2 equivalents of phenylboronic acid, 3 equivalents of potassium carbonate, 2 mol% of palladium(II) acetate, and 4 mol% of triphenylphosphine.
-
Degassing: Evacuate and backfill each flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed 4:1 mixture of toluene and water (25 mL) to each flask.
-
Reaction: Heat both reaction mixtures to 90 °C and stir vigorously for a set period (e.g., 12 hours).
-
Workup: Cool the reactions to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Isolation and Purification: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude products by column chromatography.
-
Analysis: Determine the yields of the coupled products and characterize them by ¹H NMR and Mass Spectrometry.
Caption: Experimental workflow for comparative Suzuki coupling.
Conclusion
References
The Enduring Appeal of the Benzyl Group for Phenol Protection in Synthesis: A Comparative Guide
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and chemo-selectivity. For the protection of phenols, the benzyl group (Bn), employed as a benzyloxy ether, remains a stalwart choice for researchers in pharmaceutical and materials science. Its enduring popularity stems from a unique combination of stability, ease of introduction, and reliable deprotection methods. This guide provides a comprehensive comparison of the benzyloxy group with other common phenol protecting groups, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Benzyloxy Group vs. Alternatives
The primary advantage of the benzyloxy group lies in its remarkable stability across a wide range of chemical conditions, including acidic, basic, and many oxidative and reductive environments. This robustness allows for a greater degree of flexibility in subsequent synthetic transformations. While other protecting groups may be more labile and thus easier to remove, they often lack the resilience of the benzyl ether.
| Protecting Group | Structure | Typical Protection Conditions | Typical Deprotection Conditions | Key Advantages | Key Disadvantages |
| Benzyl (Bn) | -CH₂Ph | BnBr or BnCl, Base (e.g., K₂CO₃, NaH), Solvent (e.g., Acetone, DMF) | H₂, Pd/C (catalytic hydrogenolysis) | Stable to a wide range of reagents (acid, base, many oxidants/reductants).[1] | Requires specific, often reductive, deprotection; not ideal for molecules with other reducible functional groups.[2] |
| Silyl Ethers (e.g., TBDMS) | -Si(CH₃)₂(t-Bu) | TBDMSCl, Imidazole, DMF | Fluoride source (e.g., TBAF), or acid (e.g., HCl) | Easily introduced and removed under mild conditions.[3] | Labile to acidic conditions and fluoride ions. |
| Acetate (Ac) | -C(O)CH₃ | Acetic anhydride, Base (e.g., Pyridine) | Base (e.g., K₂CO₃, MeOH) or Acid (e.g., HCl) | Readily introduced and removed. | Susceptible to nucleophilic attack and hydrolysis under both acidic and basic conditions.[2][4] |
| Methyl (Me) | -CH₃ | MeI or Me₂SO₄, Base (e.g., K₂CO₃) | Harsh conditions (e.g., BBr₃) | Very stable. | Difficult to remove, requiring harsh and often non-selective reagents. |
In-Depth Comparison and Experimental Data
Stability Profile
The benzyloxy group's resilience is a key differentiator. It withstands conditions that would readily cleave more labile groups like silyl ethers or acetates. This allows for a broader synthetic scope after the phenol has been protected. For instance, reactions involving strong bases, Grignard reagents, or mild oxidants can often be performed without affecting the benzyl ether.
However, the benzyl group is susceptible to cleavage under strongly acidic conditions and, most notably, by catalytic hydrogenolysis.[5] This specific lability is the cornerstone of its utility, allowing for its selective removal in the presence of other functional groups that are sensitive to hydrogenation.
Orthogonal Deprotection Strategies
A significant advantage of the benzyloxy group is its role in orthogonal protection strategies.[6] In complex molecules with multiple hydroxyl groups, different protecting groups that can be removed under distinct, non-interfering conditions are employed. For example, a phenol can be protected as a benzyl ether, while an aliphatic alcohol is protected as a silyl ether. The silyl ether can be selectively removed with fluoride ions or mild acid without affecting the benzyl ether. Subsequently, the benzyl ether can be cleaved by hydrogenolysis, leaving other functional groups intact.
Caption: Orthogonal deprotection workflow for a molecule with benzyl and silyl ether protecting groups.
Experimental Protocols
Protection of Phenol with Benzyl Bromide (Williamson Ether Synthesis)
This protocol describes a general procedure for the benzylation of a phenolic hydroxyl group.
Materials:
-
Phenol (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of the phenol in acetone or DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the protection of a phenol as a benzyl ether.
Deprotection of a Benzyloxy-Protected Phenol via Catalytic Hydrogenolysis
This protocol outlines the standard procedure for the cleavage of a benzyl ether protecting group.
Materials:
-
Benzyloxy-protected phenol (1.0 eq)
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)
-
Round-bottom flask
-
Magnetic stirrer
-
Celite®
Procedure:
-
Dissolve the benzyloxy-protected phenol in methanol or ethyl acetate in a round-bottom flask.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Securely attach a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the combined filtrate under reduced pressure to obtain the deprotected phenol.
Quantitative Comparison of Protection and Deprotection
The following tables provide a summary of representative experimental data for the protection and deprotection of phenols using different protecting groups. Note that direct comparison can be challenging as reaction outcomes are often substrate-dependent.
Table 1: Protection of Phenols
| Protecting Group | Reagents and Conditions | Time | Yield (%) | Reference |
| Benzyl (Bn) | Phenol, BnBr, K₂CO₃, Acetone, reflux | 4 h | 95% | General procedure based on[7] |
| TBDMS | Phenol, TBDMSCl, Imidazole, DMF, rt | 3 h | 94% | [3] |
| TIPS | Phenol, TIPSCl, Imidazole, DMF, 0 °C to rt | 2 h | 98% | [8] |
| Acetate (Ac) | Phenol, Ac₂O, Pyridine, rt | 1 h | >95% | General procedure |
Table 2: Deprotection of Protected Phenols
| Protecting Group | Reagents and Conditions | Time | Yield (%) | Reference |
| Benzyl (Bn) | Benzyl phenyl ether, 10% Pd/C, H₂, MeOH, rt | 2-4 h | >95% | [5] |
| TBDMS | TBDMS-protected phenol, TBAF, THF, rt | 15 min | >95% | [9] |
| TIPS | TIPS-protected phenol, TBAF, THF, 0 °C | 15 min | 98% | [8] |
| Acetate (Ac) | Phenyl acetate, K₂CO₃, MeOH, rt | 30 min | >95% | General procedure based on[10] |
Choosing the Right Protecting Group
The selection of a protecting group is a critical decision in the planning of a synthetic route. The following decision-making flowchart can guide this process.
Caption: Decision-making flowchart for selecting a phenol protecting group.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jetir.org [jetir.org]
- 3. synarchive.com [synarchive.com]
- 4. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. synarchive.com [synarchive.com]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. electronicsandbooks.com [electronicsandbooks.com]
A Comparative Analysis of Catalytic Systems for the Cross-Coupling of 2-(Benzyloxy)-4-bromophenol
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Performance in the Synthesis of Key Intermediates.
The strategic functionalization of polysubstituted aromatic compounds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Among these, 2-(benzyloxy)-4-bromophenol stands out as a versatile building block, with its distinct reactive sites allowing for sequential and selective modifications. The bromine atom, in particular, serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative overview of different catalytic systems employed in the cross-coupling of this compound, offering insights into catalyst performance and providing standardized experimental protocols to aid in reaction optimization.
Performance of Catalytic Systems: A Tabular Comparison
The choice of catalyst, ligand, and reaction conditions is paramount in achieving high yields and selectivity in the cross-coupling of this compound. The following table summarizes the performance of various catalytic systems in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, drawing from established methodologies for aryl bromides.
| Coupling Reaction | Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Type |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | >90 | General Protocol |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | Arylboronic acid | K₃PO₄ | 1,4-Dioxane | 80-100 | 8-16 | High | General Protocol |
| Heck | Pd(OAc)₂ / P(o-tol)₃ | Alkene (e.g., Styrene) | Et₃N | DMF or MeCN | 100-120 | 12-24 | Moderate to High | General Protocol |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Terminal Alkyne | Et₃N / Piperidine | THF or Toluene | RT - 50 | 2-8 | High | General Protocol |
| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | Amine | NaOt-Bu | Toluene | 80-110 | 12-24 | High | General Protocol |
Note: The yields presented are typical for the cross-coupling of aryl bromides under the specified conditions and serve as a comparative benchmark. Actual yields for this compound may vary and require optimization.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Coupling
This protocol outlines a general procedure for the Heck coupling of an aryl bromide with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene) (1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, dissolve this compound, Pd(OAc)₂, and P(o-tol)₃ in the chosen anhydrous solvent.
-
Add the alkene and triethylamine to the reaction mixture.
-
Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Dilute the filtrate with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Sonogashira Coupling
This protocol provides a standard method for the Sonogashira coupling of an aryl bromide with a terminal alkyne.[1]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) Iodide (CuI) (3-10 mol%)
-
Triethylamine (Et₃N) or a mixture of Et₃N and Piperidine (excess)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat to 50 °C for 2-8 hours.
-
Monitor the reaction's progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent, and wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
This protocol details a general procedure for the Buchwald-Hartwig amination of an aryl bromide.[2][3]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
-
Inert atmosphere (Argon or Nitrogen) in a glovebox
Procedure:
-
Inside a glovebox, charge a dry vial with Pd₂(dba)₃, BINAP, and sodium tert-butoxide.
-
Add this compound and the amine to the vial.
-
Add anhydrous toluene and seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a comparative study for catalyst screening in cross-coupling reactions.
Caption: Workflow for comparative catalyst screening.
This guide provides a foundational framework for researchers embarking on the cross-coupling of this compound. The selection of the optimal catalytic system will ultimately depend on the specific coupling partner, desired scale, and economic considerations. The provided protocols and comparative data serve as a valuable starting point for the efficient development of synthetic routes toward complex molecular architectures.
References
A Comparative Guide to the Antioxidant Activity of 2-(Benzyloxy)-4-bromophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the antioxidant properties of various 2-(benzyloxy)-4-bromophenol derivatives. The following sections present comparative data from established antioxidant assays, detailed experimental methodologies, and visual representations of the scientific workflows, offering valuable insights for researchers in the fields of medicinal chemistry and pharmacology.
Comparative Antioxidant Performance
The antioxidant potential of several benzylic acid-derived bromophenols has been systematically evaluated and compared against well-known standard antioxidants. The data, summarized below, highlights the efficacy of these compounds in various antioxidant assays.
Table 1: DPPH Radical Scavenging Activity (IC50 in µg/mL)
| Compound | IC50 (µg/mL) |
| BHT | 4.12 |
| Derivative 25 | 4.27 |
| Derivative 1 | 6.41 |
| Derivative 27 | 6.86 |
| Derivative 28 | 10.66 |
| BHA | 11.17 |
| Trolox | 11.75 |
| α-Tocopherol | 23.89 |
| Derivative 2 | 30.13 |
| Derivative 26 | 231.00 |
| Lower IC50 values indicate higher radical scavenging activity. Data sourced from a study on benzylic acid-derived bromophenols.[1] |
Table 2: ABTS Radical Cation Scavenging Activity (IC50 in µg/mL)
| Compound | IC50 (µg/mL) |
| Derivative 25 | 9.36 |
| Trolox | 9.36 |
| Derivative 26 | 9.49 |
| Derivative 1 | 9.90 |
| Derivative 28 | 10.19 |
| Derivative 27 | 10.28 |
| Derivative 2 | 10.66 |
| α-Tocopherol | 12.15 |
| BHA | 14.74 |
| BHT | 15.75 |
| Lower IC50 values indicate greater scavenging ability.[1] |
Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay
| Compound | Absorbance |
| Derivative 25 | 2.455 ± 0.004 |
| BHA | 2.254 ± 0.004 |
| BHT | 2.146 ± 0.002 |
| Derivative 26 | 2.016 ± 0.002 |
| Derivative 1 | 1.996 ± 0.002 |
| Trolox | 1.993 ± 0.004 |
| Derivative 27 | 1.894 ± 0.002 |
| Derivative 28 | 1.605 ± 0.001 |
| α-Tocopherol | 1.497 ± 0.002 |
| Derivative 2 | 0.744 ± 0.002 |
| Higher absorbance indicates greater reducing power.[1] |
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in this guide.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.[2][3]
-
Reagent Preparation: A solution of DPPH in methanol is prepared.
-
Reaction Mixture: The synthesized bromophenol derivatives and standard antioxidants are prepared in various concentrations. An aliquot of each sample is added to the DPPH solution.
-
Incubation: The mixture is shaken and incubated in the dark at room temperature.
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined. A lower IC50 value signifies higher antioxidant activity.[1]
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay evaluates the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).[4][5]
-
ABTS•+ Generation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
Reaction Mixture: The ABTS•+ solution is diluted with a solvent (e.g., ethanol) to a specific absorbance at a particular wavelength (e.g., 734 nm). The test compounds are then added to the ABTS•+ solution.
-
Measurement: The absorbance is recorded after a set incubation period.
-
Calculation: The percentage of inhibition of the ABTS•+ radical is calculated, and the IC50 value is determined. A lower IC50 value indicates a higher antioxidant capacity.[1]
3. Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of FeCl₃·6H₂O.
-
Reaction Mixture: The FRAP reagent is mixed with the test sample.
-
Measurement: The absorbance of the colored ferrous-TPTZ complex is measured at a specific wavelength (e.g., 593 nm) after a defined incubation time.
-
Calculation: The antioxidant capacity is determined based on the increase in absorbance, with higher absorbance indicating greater reducing power.[1]
Visualizing Experimental Workflows
The following diagrams illustrate the workflows of the described antioxidant assays.
Antioxidant Mechanism of Action
Phenolic compounds, including bromophenol derivatives, primarily exert their antioxidant effects through two main mechanisms: hydrogen atom transfer (HAT) and single-electron transfer (SET). In the HAT mechanism, the phenolic antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance. In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation. The efficacy of these compounds is largely attributed to the presence of hydroxyl groups on the aromatic ring, which can readily donate a hydrogen atom or an electron.
References
- 1. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways [mdpi.com]
A Researcher's Guide to Debenzylation: Comparing Catalytic Hydrogenation with Alternative Methods
For researchers, scientists, and drug development professionals, the removal of the benzyl protecting group is a frequent and critical step in the synthesis of complex organic molecules. The choice of debenzylation method can significantly impact reaction efficiency, yield, and the integrity of other functional groups. This guide provides an objective comparison of catalytic hydrogenation against other common debenzylation techniques, supported by experimental data and detailed protocols to aid in method selection and implementation.
Performance Comparison of Debenzylation Methods
The selection of an appropriate debenzylation method hinges on a variety of factors including the substrate's functional group tolerance, the desired selectivity, and the scalability of the reaction. While catalytic hydrogenation is a widely adopted and versatile method, alternative approaches offer advantages for specific applications. The following table summarizes quantitative data for key debenzylation methods.
| Method | Reagents/Catalyst | Typical Substrates | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | ||||||
| Direct Hydrogenation | Pd/C, Pd(OH)₂/C, Raney Ni; H₂ gas | Benzyl ethers, benzyl amines, benzyl esters | >90[1] | Hours to days[1] | High efficiency, clean reaction, catalyst can be recycled. | Requires specialized pressure equipment, flammable H₂ gas, catalyst can be pyrophoric.[1][2] |
| Catalytic Transfer Hydrogenation (CTH) | Pd/C; Ammonium formate, formic acid, cyclohexene | Benzyl ethers, benzyl amines | 87-95[1] | 1-3 hours[1] | Avoids flammable H₂ gas, milder conditions, standard laboratory glassware is sufficient.[3] | May require higher catalyst loading, hydrogen donor selection is crucial. |
| Oxidative Debenzylation | ||||||
| Alkali Metal Bromide/Oxone | KBr, Oxone | N-benzyl amides, O-benzyl ethers | 72->99[4] | Not specified | Mild conditions, transition-metal-free, environmentally friendly.[4][5] | O-benzyl ethers are converted to carbonyl compounds, not alcohols.[4] |
| DDQ (Visible Light) | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | Benzyl ethers | 84-96[6] | <4 hours[6] | High functional group tolerance (alkenes, alkynes, azides), mild conditions.[6][7] | Stoichiometric amounts of DDQ can be required, purification of byproduct can be tedious.[8] |
| Lewis Acid-Mediated Debenzylation | BCl₃, AlCl₃, SnCl₄ | Benzyl ethers | Variable | Variable | Useful for substrates sensitive to hydrogenation or oxidation.[9] | Can be harsh, may affect other acid-labile protecting groups.[10] |
| Dissolving Metal Reduction | Na/NH₃ (Birch Reduction) | Benzyl ethers | Good to high[11] | Rapid[1] | Effective for substrates intolerant to catalytic hydrogenation.[1] | Requires cryogenic temperatures, can reduce aromatic rings.[1] |
Experimental Protocols
Detailed methodologies for the key debenzylation techniques are provided below. Researchers should optimize these protocols based on their specific substrate and laboratory conditions.
Catalytic Hydrogenation (Direct)
This is a conventional and widely used method for debenzylation.[12]
Procedure:
-
Dissolve the benzyl-protected substrate (1 mmol) in a suitable solvent (e.g., 10 mL of ethanol) in a pressure-rated reaction vessel.
-
Carefully add the catalyst (e.g., 10 mol% of 10% Pd/C) to the solution.[2]
-
Seal the vessel and degas the mixture by applying a vacuum and then backfilling with hydrogen gas. Repeat this process three times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the celite pad with the reaction solvent.[12]
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography if necessary.[12]
Safety Note: Palladium on carbon can be pyrophoric, especially after use. The filtered catalyst should be kept wet and handled with care to prevent ignition.[2]
Catalytic Transfer Hydrogenation (CTH)
This method offers a safer alternative to direct hydrogenation by avoiding the use of hydrogen gas.[3]
Procedure:
-
To a stirred suspension of the N-benzyl compound (3 mmol) and an equal weight of 10% Pd-C in dry methanol (20 mL), add anhydrous ammonium formate (15 mmol) in a single portion under a nitrogen atmosphere.[13]
-
Reflux the resulting reaction mixture, monitoring its progress by TLC.[13]
-
After the reaction is complete, remove the catalyst by filtration through a celite pad.[13]
-
Wash the celite pad with chloroform (20 mL).[13]
-
Combine the organic filtrates and evaporate under reduced pressure to afford the desired amino derivative.[13]
Oxidative Debenzylation using DDQ (Visible Light-Mediated)
This method is particularly useful for substrates with functional groups that are sensitive to hydrogenation.[6][7]
Procedure:
-
In a suitable reaction flask, dissolve the benzyl-protected substrate (100 µmol) in dichloromethane (5 mL).
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 25 mol%) and tert-butyl nitrite (TBN, 200 µmol).[1]
-
Add water (50 µL).[1]
-
Irradiate the mixture with a 525 nm LED light source at room temperature with vigorous stirring, leaving the reaction open to the air.[1]
-
Monitor the reaction by TLC. Reaction times can range from minutes to hours.
-
Upon completion, the reaction mixture can be purified directly by column chromatography.[1]
Lewis Acid-Mediated Debenzylation using Boron Trichloride (BCl₃)
This method is effective for cleaving benzyl ethers, particularly in molecules sensitive to other deprotection conditions.[9]
Procedure:
-
Dissolve the benzyl-protected substrate and a cation scavenger (e.g., pentamethylbenzene, 5 equivalents) in anhydrous dichloromethane under an inert atmosphere.[9]
-
Cool the mixture to -78°C using a dry ice/acetone bath.[9]
-
Add a 1.0 M solution of BCl₃ in CH₂Cl₂ (1.2 equivalents) dropwise to the reaction mixture.[9]
-
Stir the reaction at -78°C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous NaHCO₃ solution.[9]
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂ (2x).[9]
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[9]
-
Purify the residue by silica gel column chromatography to obtain the deprotected product.[9]
Decision-Making Workflow for Debenzylation
The choice of a debenzylation method is a critical decision in a synthetic sequence. The following diagram illustrates a logical workflow to guide researchers in selecting the most appropriate method based on the substrate's characteristics and the desired outcome.
Caption: A decision-making workflow for selecting a debenzylation method.
References
- 1. benchchem.com [benchchem.com]
- 2. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
A Spectroscopic Showdown: Unmasking the Isomers of Benzyloxy-Bromophenol
In the intricate world of pharmaceutical research and drug development, the precise identification and characterization of molecular isomers are paramount. Subtle differences in the arrangement of atoms can lead to vastly different pharmacological activities. This guide provides a detailed spectroscopic comparison of 2-(Benzyloxy)-4-bromophenol and its structural isomers, 3-(Benzyloxy)-4-bromophenol and 4-(Benzyloxy)-2-bromophenol. Through a meticulous examination of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we illuminate the distinct spectral fingerprints that enable their unambiguous differentiation.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for the three benzyloxy-bromophenol isomers. It is important to note that while experimental data for this compound and 4-(Benzyloxy)-2-bromophenol are available, the data for 3-(Benzyloxy)-4-bromophenol are based on the closely related analogue, 1-(Benzyloxy)-3-bromobenzene, due to the limited availability of direct experimental spectra for the target molecule.
| Spectroscopic Technique | This compound | 3-(Benzyloxy)-4-bromophenol (estimated) | 4-(Benzyloxy)-2-bromophenol |
| ¹H NMR | Aromatic protons: ~6.8-7.5 ppm; Benzylic (-OCH₂-) protons: ~5.1 ppm; Phenolic (-OH) proton: variable | Aromatic protons: 7.42−7.30 (m), 7.15−7.10 (m), 7.08 (dt), 6.89 (ddd) ppm; Benzylic (-OCH₂-) protons: 5.02 (s) ppm[1] | Aromatic protons: ~6.9-7.4 ppm; Benzylic (-OCH₂-) protons: ~5.0 ppm; Phenolic (-OH) proton: variable |
| ¹³C NMR | Aromatic carbons: ~115-155 ppm; Benzylic (-OCH₂-) carbon: ~71 ppm | Aromatic carbons: 159.6, 136.5, 130.7, 128.8, 128.3, 127.6, 124.2, 122.9, 118.3, 113.9 ppm; Benzylic (-OCH₂-) carbon: 70.3 ppm[1] | Aromatic carbons: ~115-160 ppm; Benzylic (-OCH₂-) carbon: ~70 ppm |
| IR (cm⁻¹) | O-H stretch: ~3400-3500 (broad); C-O stretch: ~1230; C-Br stretch: ~600-700 | O-H stretch: ~3300-3500 (broad); C-O stretch: ~1250; C-Br stretch: ~600-700 | O-H stretch: ~3400-3550 (broad); C-O stretch: ~1240; C-Br stretch: ~600-700 |
| Mass Spec. (m/z) | Molecular Ion [M]⁺: 278/280 (due to ⁷⁹Br/⁸¹Br isotopes); Key fragment: 91 (benzyl cation) | Molecular Ion [M]⁺: 278/280; Key fragment: 91 (benzyl cation) | Molecular Ion [M]⁺: 278/280; Key fragment: 91 (benzyl cation) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used to characterize the benzyloxy-bromophenol isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within each isomer, providing detailed structural information.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise ratio.
-
The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in each isomer by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a benchtop FT-IR spectrometer equipped with a diamond ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of each isomer, confirming their elemental composition and providing further structural clues.
Methodology:
-
Sample Preparation: Dissolve a small amount of the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Employ a GC-MS system consisting of a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Gas Chromatography:
-
Injector: Use a split/splitless injector at a temperature of ~250-280°C.
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is typically used.
-
Oven Program: A temperature gradient is employed to ensure good separation and peak shape. For example, start at 100°C, hold for 1 minute, then ramp to 280°C at 10-20°C/min.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.
-
Mass Analyzer: Scan a mass range of m/z 40-400.
-
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the retention time of the analyte and the corresponding mass spectrum to determine the molecular ion and fragmentation pattern.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the benzyloxy-bromophenol isomers.
Caption: Logical workflow for the spectroscopic comparison of isomers.
This comprehensive guide provides researchers, scientists, and drug development professionals with the necessary spectroscopic data and experimental protocols to confidently distinguish between this compound and its isomers. The distinct patterns observed in their NMR, IR, and MS spectra serve as reliable fingerprints for their unequivocal identification, a critical step in the advancement of chemical and pharmaceutical research.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-(Benzyloxy)-4-bromophenol: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-(Benzyloxy)-4-bromophenol, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Hazard Identification
This compound is a halogenated organic compound that requires careful handling. Based on available safety data, this chemical is classified with the following hazards:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
Harmful if inhaled (H332)[1]
-
May cause respiratory irritation (H335)[1]
Furthermore, as a brominated phenol, it is prudent to assume it is toxic to aquatic life with long-lasting effects , a characteristic of similar compounds.[2] Therefore, it must be treated as hazardous waste and should never be disposed of down the drain or in regular trash.[2]
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles. A face shield should be worn in addition to goggles if there is a splash risk.[3] | Protects against eye irritation and injury from splashes. |
| Hand Protection | Nitrile or neoprene gloves.[4][5] | Provides a barrier against skin contact and irritation. |
| Body Protection | A fully buttoned laboratory coat. For larger quantities or increased risk of exposure, a chemical-resistant apron is recommended.[3][6] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[4][5] If significant aerosolization is possible, a respirator may be necessary. | Minimizes the risk of inhaling harmful vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. The following workflow outlines the necessary steps from waste generation to final disposal.
References
Personal protective equipment for handling 2-(Benzyloxy)-4-bromophenol
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-(Benzyloxy)-4-bromophenol (CAS No. 153240-85-8). The following procedures are designed to ensure a safe laboratory environment by outlining necessary personal protective equipment (PPE), operational protocols, and waste management plans.
Hazard Identification and Safety Data Summary
This compound is a chemical intermediate that requires careful handling due to its potential health hazards. The following table summarizes the key safety information based on available data.
| Hazard Information | Details |
| Signal Word | Warning[1] |
| Hazard Statements | H302: Harmful if swallowed.[1][2] H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1] H332: Harmful if inhaled.[1] H335: May cause respiratory irritation.[1] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P310: Immediately call a POISON CENTER or doctor/physician.[1] |
| Physical Form | Solid |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound to minimize exposure. The minimum required PPE includes:
-
Eye and Face Protection: Chemical safety goggles that meet EN166 or OSHA 29 CFR 1910.133 standards are required.[3] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Wear nitrile gloves that have been tested for chemical permeation resistance according to EN374 standards.[4] Always inspect gloves before use and use a proper glove removal technique to avoid skin contact.
-
Body Protection: A laboratory coat must be worn and kept fully buttoned to protect against accidental spills.[4] For tasks with a higher risk of significant exposure, consider using a chemical-resistant apron or coveralls.
-
Respiratory Protection: All handling, including weighing and synthesis, should be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational plan is essential for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed and protected from light.[4]
-
Store away from incompatible materials such as strong oxidizing agents and food products.[3][4]
2. Handling and Use:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3]
-
All manipulations of the solid compound should be carried out within a chemical fume hood.[4]
-
Avoid the formation of dust.
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not eat, drink, or smoke in the handling area.[5]
3. After Handling:
-
Wash hands and any exposed skin thoroughly with soap and water after completing work.[5]
-
Clean the work area and any equipment used.
-
Decontaminate or dispose of all PPE worn during the handling process.
Disposal Plan
Chemical waste must be managed in accordance with institutional, local, and national regulations.
-
Waste Classification: this compound waste is classified as hazardous and should be disposed of as halogenated organic waste.[4]
-
Spill Management: In case of a spill, absorb the material with an inert substance like vermiculite or sand.[4] Sweep up the absorbed material and place it into a suitable, sealed container for disposal.
-
Container Management: Waste containers must be made of a compatible material and kept securely closed when not in use. Store the waste container in a designated satellite accumulation area within the laboratory. Do not empty into drains.[6]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
